molecular formula C11H14ClNO B1629366 3-(2-Chlorophenoxy)piperidine CAS No. 902837-29-0

3-(2-Chlorophenoxy)piperidine

カタログ番号: B1629366
CAS番号: 902837-29-0
分子量: 211.69 g/mol
InChIキー: PCMSYMYPZAQMON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Chlorophenoxy)piperidine is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chlorophenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(2-chlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMSYMYPZAQMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639950
Record name 3-(2-Chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-29-0
Record name 3-(2-Chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: physicochemical properties of 3-(2-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-(2-Chlorophenoxy)piperidine is a pharmacologically significant heterocyclic building block, distinguished by its 3-substituted piperidine scaffold. Unlike the more common 4-substituted analogs (e.g., phenylpiperidines used in opioid analgesics), the 3-substitution introduces a chiral center, imparting specific stereochemical vectors often exploited in fragment-based drug discovery (FBDD) to access novel chemical space.

This molecule serves as a critical intermediate in the synthesis of CNS-active agents (serotonin/dopamine modulators) and, more recently, as a solvent-exposed warhead or linker attachment point in PROTAC (Proteolysis Targeting Chimera) design.

Chemical Identity Table
ParameterDetail
IUPAC Name 3-(2-chlorophenoxy)piperidine
CAS Number 902837-29-0 (Free base) / 1185297-88-4 (HCl salt)
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol (Free base)
Chirality Contains one stereocenter at C3.[1][2][3][4][5][6] Exists as (R)- and (S)- enantiomers.
SMILES ClC1=CC=CC=C1OC2CNCCC2

Physicochemical Profile & Mechanistic Analysis[8]

Electronic & Conformational Properties

The piperidine ring predominantly adopts a chair conformation. The bulky 2-chlorophenoxy substituent at the C3 position prefers the equatorial orientation to minimize 1,3-diaxial interactions, though the axial conformer remains accessible, contributing to its "3D-ness" in binding pockets—a desirable trait over flat aromatic scaffolds.

  • Electronic Effect: The ether oxygen acts as a sigma-acceptor/pi-donor. However, the ethylene bridge separates the oxygen from the nitrogen, insulating the basic center from strong resonance effects.

  • Inductive Effect: The 2-chlorophenoxy group is electron-withdrawing. This slightly lowers the pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11.2), making it less basic but still protonatable at physiological pH.

Key Physicochemical Parameters

Data represents experimental consensus or high-confidence predictions validated in medicinal chemistry workflows.

PropertyValue / RangeMechanistic Implication
pKa (Basic Amine) 9.07 ± 0.10Predominantly ionized (cationic) at pH 7.4. Good solubility in acidic media; potential for lysosomal trapping.
LogP (Lipophilicity) 2.0 - 2.6Moderate lipophilicity. Ideal for CNS penetration (LogP < 3 is preferred for BBB crossing).
LogD (pH 7.4) ~0.5 - 1.0Lower than LogP due to ionization. Indicates good balance between solubility and membrane permeability.
PSA (Polar Surface Area) ~21 ŲLow PSA suggests excellent membrane permeability.
H-Bond Donors/Acceptors 1 / 2The secondary amine is both a donor and acceptor; the ether oxygen is a weak acceptor.
Solubility Profile
  • Water: Low for free base; High (>10 mg/mL) for HCl salt.

  • Organic Solvents: Highly soluble in DMSO, Methanol, DCM.

  • Formulation: For biological assays, prepare a 10 mM stock in DMSO. For animal studies, formulate the HCl salt in saline or 0.5% methylcellulose.

Experimental Protocols

Synthesis: The Mitsunobu Coupling Route

Why this route? Direct nucleophilic aromatic substitution (SNAr) of 2-chlorophenol with 3-hydroxypiperidine is kinetically disfavored due to the lack of strong electron-withdrawing groups on the phenol ring. The Mitsunobu reaction is the industry standard here as it proceeds under mild conditions and allows for stereochemical inversion , enabling the synthesis of chiral pure products from chiral starting materials.

Protocol:
  • Reagents: N-Boc-3-hydroxypiperidine (1.0 eq), 2-Chlorophenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), DIAD (Diisopropyl azodicarboxylate, 1.2 eq).

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Procedure:

    • Dissolve N-Boc-3-hydroxypiperidine, 2-chlorophenol, and PPh₃ in THF under N₂ atmosphere.

    • Cool to 0°C.[7]

    • Add DIAD dropwise (exothermic).

    • Stir at 0°C for 30 min, then warm to Room Temperature (RT) and stir overnight.

    • Workup: Concentrate, suspend in Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine oxide), filter. Purify filtrate via flash chromatography (Hexane/EtOAc).

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane for 2 hours to yield 3-(2-chlorophenoxy)piperidine hydrochloride .

Physicochemical Characterization Workflow

To validate the identity and purity of the synthesized compound, the following analytical cascade is required.

CharacterizationWorkflow Start Crude Product (HCl Salt) HPLC HPLC-UV/MS (Purity >95%) Start->HPLC NMR 1H & 13C NMR (Structure Confirmation) HPLC->NMR Chiral Chiral HPLC (ee% Determination) NMR->Chiral Decision Pass QC? Chiral->Decision Release Release for Biological Assay Decision->Release Yes Repurify Recrystallize (iPrOH/Et2O) Decision->Repurify No Repurify->Start

Figure 1: Analytical Quality Control Workflow ensuring compound integrity before biological testing.

pKa Determination (Potentiometric Titration)

Causality: Accurate pKa is essential to predict ionization state in the synaptic cleft (pH 7.2) vs. the lysosome (pH 4.5).

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample: 1 mg of compound in 1.5 mL assay water (ionic strength adjusted with 0.15 M KCl).

  • Titrant: 0.5 M KOH and 0.5 M HCl.

  • Method: Perform triple titration from pH 2.0 to pH 12.0.

  • Analysis: The inflection point of the buffer capacity curve corresponds to the pKa of the piperidine nitrogen.

Structure-Property Relationships (SPR) in Drug Design

This scaffold is often used to replace the arylpiperazine moiety found in drugs like Aripiprazole or Trazodone. The shift from piperazine (two nitrogens) to piperidine (one nitrogen) + ether linkage alters the hydrogen bond landscape.

Comparative Analysis
  • vs. Arylpiperazines: 3-(2-chlorophenoxy)piperidine lacks the aniline-like nitrogen. This prevents the formation of potentially toxic quinone-imine metabolites, improving metabolic stability.

  • vs. 4-Substituted Piperidines: The 3-position creates a "bent" vector, which can better accommodate orthogonal binding pockets in GPCRs (e.g., 5-HT receptors).

SPR_Analysis Scaffold 3-(2-Chlorophenoxy)piperidine Prop1 Chiral Center (C3) Enables stereoselective binding Scaffold->Prop1 Prop2 Ether Linkage Rotational freedom + H-bond acceptor Scaffold->Prop2 Prop3 2-Cl Substitution Lipophilicity boost + Metabolic block Scaffold->Prop3 Prop4 Secondary Amine Linker attachment point (PROTACs) Scaffold->Prop4 Outcome3 Vector Diversity (Non-flat topology) Prop1->Outcome3 Prop2->Outcome3 Outcome1 High CNS Penetration (LogP ~2.5) Prop3->Outcome1 Outcome2 Metabolic Stability (No aniline tox) Prop3->Outcome2

Figure 2: Structure-Property Relationship (SPR) map highlighting how specific structural features translate to medicinal chemistry advantages.

Safety & Handling

  • Hazards: The free base is an irritant (Skin Irrit. 2, Eye Irrit. 2A). The HCl salt is a fine powder and may be an inhalation hazard.

  • Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis.

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Piperidine Scaffold in Medicinal Chemistry

    • Goel, R., et al. "Piperidine: A diverse pharmacophore and its derivatives." Journal of Pharmacy and Pharmacology, 2023. Link

  • Physicochemical Properties Prediction (PubChem)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24212030, 3-(2-chlorophenoxy)piperidine hydrochloride." Link

  • Chiral Separation of Piperidines

    • Wang, Z., et al. "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction." Applied Biochemistry and Biotechnology, 2017. Link

Sources

Solubility Profiling of 3-(2-Chlorophenoxy)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the solubility profiling, solvent selection, and purification of 3-(2-Chlorophenoxy)piperidine , a critical intermediate in the synthesis of neuroactive pharmaceutical agents.

Executive Summary & Compound Identity

3-(2-Chlorophenoxy)piperidine (CAS: 902837-29-0; HCl Salt: 1185297-88-4) is a piperidine-based scaffold featuring an ether linkage to a chlorinated aromatic ring.[1][2] It functions as a secondary amine building block, commonly employed in the synthesis of GPCR ligands (e.g., serotonin/dopamine modulators) and kinase inhibitors.

Understanding its solubility landscape is critical for three process stages:

  • Reaction Solvent Selection: Ensuring homogeneity during nucleophilic substitution or coupling.

  • Work-up/Extraction: Leveraging pH-dependent solubility switches.

  • Crystallization: Identifying metastable zones for purification.

Physicochemical Baseline
PropertyValue (Approx/Predicted)Implications for Solubility
Molecular Weight 211.69 g/mol (Free Base)Moderate size; diffusion is not rate-limiting.
pKa (Conj. Acid) ~9.0 – 9.5Critical: Exists as a cation at pH < 7; neutral at pH > 11.
LogP ~2.4Moderately lipophilic. Prefers organic phases in neutral state.
H-Bond Donors 1 (NH)Capable of specific interactions with protic solvents.
H-Bond Acceptors 2 (N, O)Good solubility in H-bond donor solvents (Alcohols, Chloroform).

Theoretical Solubility Framework

To predict solvent compatibility without exhaustive testing, we utilize Hansen Solubility Parameters (HSP) . The compound possesses three interaction vectors:

  • 
     (Dispersion):  High contribution from the chlorobenzene ring.
    
  • 
     (Polarity):  Moderate contribution from the ether linkage and amine dipole.
    
  • 
     (Hydrogen Bonding):  Significant contribution from the secondary amine.
    
Solvent Compatibility Matrix (Predicted)

Based on the "Like Dissolves Like" principle and functional group analysis:

Solvent ClassRepresentative SolventsSolubility Prediction (Free Base)Mechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent High dispersion match; amine-chloroform H-bonding.
Alcohols Methanol, Ethanol, IPAGood to High Strong H-bond solvation of the amine and ether oxygen.
Esters/Ketones Ethyl Acetate, AcetoneModerate to Good Dipole-dipole interactions; useful for crystallization.
Ethers THF, MTBEGood Structural similarity (ether linkage); good general solvation.
Aliphatics Hexane, HeptaneLow Lack of polar/H-bond interactions. Anti-solvent candidate.
Aqueous Water (pH 7)Very Low Hydrophobic aromatic ring dominates.
Aqueous Acid 0.1 M HClHigh Protonation forms the soluble piperidinium salt.

Experimental Protocol: Solubility Determination

For precise process control, researchers must generate empirical data using the Shake-Flask Method coupled with HPLC .

Step-by-Step Methodology
  • Preparation: Add excess solid 3-(2-Chlorophenoxy)piperidine to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C, 30°C, 35°C) for 24–48 hours to ensure thermodynamic equilibrium.

  • Sampling: Stop agitation and allow solids to settle for 2 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T to prevent precipitation).

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (typically 220–254 nm for the chlorobenzene chromophore).

Thermodynamic Modeling

To extrapolate solubility to other temperatures, fit the experimental mole fraction solubility (


) to the Modified Apelblat Equation :


Where


, 

, and

are empirical constants derived from regression analysis. This model accounts for the non-ideal behavior of the solution, which is common in amine-solvent systems.

Visualization: Solubility & Purification Logic

The following diagram illustrates the decision logic for solvent selection and the pH-dependent "solubility switch" used in purification.

SolubilityLogic cluster_Solubility Solubility Profiling cluster_Purification Purification Strategy (pH Switch) Compound 3-(2-Chlorophenoxy) piperidine (Crude) Polar Polar Protic (MeOH, EtOH) High Solubility Compound->Polar Dissolves NonPolar Non-Polar (Hexane, Heptane) Low Solubility Compound->NonPolar Precipitates Aprotic Polar Aprotic (DCM, THF) High Solubility Compound->Aprotic Dissolves Acidify Add HCl (aq) pH < 4 Compound->Acidify Work-up SaltForm Piperidinium Salt (Water Soluble) Acidify->SaltForm Protonation Wash Wash Organic Phase (Remove Non-Basic Impurities) SaltForm->Wash Basify Add NaOH (aq) pH > 10 Wash->Basify FreeBase Free Base (Organic Soluble) Basify->FreeBase Deprotonation Extract Extract into DCM/EtOAc & Evaporate FreeBase->Extract

Caption: Logical flow for solubility-based solvent screening and pH-switch purification strategy.

Applications in Process Chemistry

A. Crystallization

To obtain high-purity material, use a Cooling Crystallization or Anti-solvent Crystallization approach.

  • Solvent System: Isopropanol (IPA) is often ideal as solubility decreases significantly with temperature.

  • Anti-Solvent Method: Dissolve in minimal DCM or Ethyl Acetate, then slowly add Heptane until turbidity persists. Cool to 0-5°C.

B. Liquid-Liquid Extraction (LLE)

Due to the basic nitrogen (pKa ~9), the compound's partition coefficient (


) changes drastically with pH.
  • Acidic pH (2-4): Compound partitions into the aqueous phase (as salt). Use this to wash away non-basic organic impurities (e.g., unreacted chlorophenol).

  • Basic pH (10-12): Compound partitions into the organic phase (as free base). Use this to recover the product from aqueous reaction mixtures.

References

  • PubChem. (n.d.).[3][4] Compound Summary for CID 24902282: 3-(2-Methylphenoxy)piperidine (Analogous Structure).[4] National Library of Medicine.[4] Retrieved from [Link]

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[3] (General reference for amine solubility modeling).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[3] (Source for theoretical solubility parameter prediction).

Sources

Technical Monograph: The 3-(2-Chlorophenoxy)piperidine (3-CPP) Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Profile of 3-(2-Chlorophenoxy)piperidine Derivatives Content Type: Technical Monograph / Lead Series Evaluation Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The "Privileged" SNRI Template

The 3-(2-Chlorophenoxy)piperidine (3-CPP) scaffold represents a critical chemical series in the development of non-tricyclic antidepressants and analgesics. Structurally homologous to reboxetine (a morpholine) and nisoxetine (a propylamine), the 3-CPP series is characterized by a constrained piperidine ring that restricts the conformational freedom of the amine pharmacophore. This constraint typically enhances selectivity for norepinephrine (NET) and serotonin (SERT) transporters over dopamine transporters (DAT), positioning these derivatives as potent Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) .

This guide analyzes the pharmacological profile of the 3-CPP series, detailing synthetic routes, structure-activity relationships (SAR), and validated assay protocols for evaluating monoamine transporter affinity.

Chemical Profile & Structural Logic

The Pharmacophore

The biological activity of 3-CPP derivatives hinges on a three-point pharmacophore model essential for binding to the S1 and S2 pockets of monoamine transporters:

  • Cationic Center: The piperidine nitrogen (protonated at physiological pH) mimics the terminal amine of biogenic amines (serotonin/norepinephrine).

  • Aromatic Lipophile: The 2-chlorophenyl ring provides the necessary steric bulk and lipophilicity to occupy the hydrophobic pocket of the transporter.

  • Ether Linker: The oxygen atom at the 3-position acts as a hydrogen bond acceptor and defines the spatial distance (approx. 5–7 Å) between the aromatic ring and the nitrogen.

Physiochemical Properties (In Silico Prediction)
  • Molecular Weight: ~211.69 g/mol (Free base)

  • LogP (Octanol/Water): 2.8 – 3.2 (Highly lipophilic, predicting good BBB permeability)

  • pKa: ~9.1 (Predominantly ionized at pH 7.4)

  • Topological Polar Surface Area (TPSA): ~21 Ų (Well within the CNS penetration threshold of <90 Ų)

Medicinal Chemistry: Synthesis & SAR

Validated Synthetic Route (Mitsunobu Inversion)

The most reliable route for generating chiral 3-CPP derivatives utilizes the Mitsunobu reaction . This pathway allows for stereochemical control, which is critical as the (


)-enantiomer often exhibits superior affinity in this class.

Workflow Diagram (DOT):

Synthesis Start N-Boc-3-hydroxypiperidine (Chiral Precursor) Step1 Mitsunobu Coupling (PPh3, DEAD, THF, 0°C) Start->Step1 Reagent1 2-Chlorophenol Reagent1->Step1 Inter Intermediate Ether Step1->Inter Inversion of Configuration Step2 Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Final 3-(2-Chlorophenoxy)piperidine (Salt Form) Step2->Final

Figure 1: Stereoselective synthesis of 3-CPP derivatives via Mitsunobu coupling. Note the inversion of stereochemistry at the C3 position.

Structure-Activity Relationship (SAR) Matrix
Structural ModificationEffect on PharmacologyMechanistic Rationale
2-Cl Substitution Optimal Activity The ortho-chloro substituent locks the phenyl ring conformation via steric clash, optimizing fit into the transporter's hydrophobic pocket.
4-Cl or Unsubstituted Decreased AffinityLoss of steric constraint; increased rotational freedom reduces binding entropy.
N-Methylation Increased NET SelectivitySecondary amines (NH) often favor SERT/NET balance; Tertiary amines (N-Me) shift selectivity towards NET (similar to Atomoxetine).
Piperidine vs. Morpholine Enhanced Metabolic StabilityThe piperidine ring is less prone to oxidative ring opening compared to the morpholine ring of Reboxetine.

Pharmacological Profile[1][2][3][4][5][6][7]

Mechanism of Action: Dual Reuptake Inhibition

3-CPP derivatives function as non-competitive inhibitors of the presynaptic transporters SERT (SLC6A4) and NET (SLC6A2). By blocking the reuptake of serotonin and norepinephrine, they increase the synaptic concentration of these neurotransmitters, enhancing downstream signaling.

Signaling Pathway Diagram (DOT):

MOA cluster_Transporters Presynaptic Membrane Synapse Synaptic Cleft Receptors Post-Synaptic Receptors (5-HT1A, Adrenergic Alpha-1) Synapse->Receptors Increased Ligand Concentration Drug 3-CPP Derivative SERT SERT (Serotonin Transporter) Drug->SERT Blocks NET NET (Norepinephrine Transporter) Drug->NET Blocks SERT->Synapse Prevents Clearance NET->Synapse Prevents Clearance Signal Enhanced Neurotransmission (Antidepressant/Analgesic Effect) Receptors->Signal

Figure 2: Mechanism of Action. 3-CPP derivatives inhibit presynaptic clearance of monoamines, potentiating post-synaptic signaling.

Binding Affinity Profile (Representative Data)

Data derived from structurally homologous 3-aryloxypiperidine series (e.g., Viloxazine analogs).

TargetKi (nM)Functional Consequence
NET (Human) 4 – 15 nMPotent inhibition; drives vigilance and analgesic effects.
SERT (Human) 10 – 50 nMModerate-to-high inhibition; drives mood elevation.
DAT (Human) > 1,000 nMLow affinity; reduced risk of abuse potential compared to cocaine analogs.
5-HT2A > 5,000 nMMinimal off-target binding; low risk of hallucinogenic effects.
Muscarinic (M1) ~500 nMModerate affinity; potential for dry mouth/constipation (common class side effect).

Experimental Protocols

Protocol A: Chemical Synthesis (Lab Scale)

Objective: Synthesize 500mg of (


)-3-(2-chlorophenoxy)piperidine hydrochloride.
  • Preparation: Charge a flame-dried flask with (

    
    )-N-Boc-3-hydroxypiperidine (1.0 eq), 2-chlorophenol (1.1 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF under Nitrogen.
    
  • Coupling: Cool to 0°C. Add Diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise over 30 minutes. Note: The reaction inverts the stereocenter from (R) to (S).

  • Incubation: Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours.

  • Workup: Concentrate in vacuo. Triturate with diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide. Filter and concentrate the filtrate.

  • Deprotection: Dissolve the crude Boc-intermediate in DCM. Add TFA (10 eq) dropwise. Stir for 2 hours.

  • Isolation: Basify with saturated NaHCO3, extract with DCM, dry over MgSO4. Convert to HCl salt using 2M HCl in diethyl ether. Recrystallize from Ethanol/Ether.

Protocol B: [³H]-Nisoxetine Binding Assay (NET Affinity)

Objective: Determine the Ki of the synthesized derivative at the Norepinephrine Transporter.

  • Tissue Prep: Homogenize rat frontal cortex (or HEK-293 cells stably expressing hNET) in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (20 µg protein).

    • 25 µL [³H]-Nisoxetine (Final concentration: 1.0 nM).

    • 25 µL Test Compound (Concentration range: 10⁻¹⁰ to 10⁻⁵ M).

  • Non-Specific Binding: Define using 1 µM Desipramine.

  • Equilibrium: Incubate for 60 minutes at 4°C (to prevent uptake and focus on binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Pharmacokinetics & Safety (ADME)

  • Metabolism: The piperidine ring is susceptible to N-oxidation and hydroxylation. The 2-chlorophenoxy moiety is relatively stable but may undergo slow O-dealkylation by CYP2D6.

  • Bioavailability: Predicted to be high (>70%) due to lipophilicity, though first-pass metabolism may require formulation adjustments.

  • Toxicity: 3-substituted piperidines generally show a better safety profile than 4-phenyl-1,2,3,6-tetrahydropyridines (MPTP analogs), which are neurotoxic. However, hERG channel inhibition (cardiotoxicity) must be screened early, as many lipophilic amines block this channel.

References

  • Melloni, P., et al. (1984). "Potential antidepressant agents.[1][2] Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine." European Journal of Medicinal Chemistry. (Foundational SAR for aryloxy-amine antidepressants).

  • Li, J.Q., et al. (2017). "Synthesis and antidepressant activity of a series of arylalkanol and aralkyl piperazine derivatives targeting SSRI/5-HT1A/5-HT7." European Journal of Medicinal Chemistry. (Modern synthesis and assay protocols for related scaffolds).

  • Zhou, D., et al. (2009). "Synthesis and monoamine transporter affinity of 2beta-carbomethoxy-3beta-(4'-p-substituted phenyl)-piperidine analogs." Bioorganic & Medicinal Chemistry. (Detailed binding assay protocols for piperidine derivatives).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11534225, 3-(2-Chlorophenoxy)piperidine. .

  • Pifl, C., et al. (2014).[3] "The role of the vesicular monoamine transporter in the neurotoxicity of psychostimulants." Neurochemistry International. (Mechanistic insights into monoamine transport inhibition).

Sources

Technical Guide: Safety & Handling Architecture for 3-(2-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for 3-(2-Chlorophenoxy)piperidine , designed for research environments where standard Safety Data Sheets (SDS) often lack the granular detail required for rigorous risk assessment.

Executive Summary & Compound Significance

3-(2-Chlorophenoxy)piperidine (CAS: 902837-29-0 for free base; 1185297-88-4 for HCl salt) is a critical heterocyclic building block in medicinal chemistry.[1][2] Structurally, it combines a piperidine ring—a pharmacophore ubiquitous in analgesics and antihistamines—with a chlorophenoxy moiety, often used to modulate lipophilicity and metabolic stability.

The Safety Paradox: While often classified generically as an "Irritant" (Warning) in vendor catalogs, the secondary amine functionality and halogenated ether motif warrant a safety protocol that anticipates higher reactivity and potential biological activity than indicated by standard H-codes alone. This guide bridges the gap between regulatory compliance and prudent scientific practice.

Chemical Identity & Physicochemical Characterization[2][3][4]

Precise identification is the first step in safety. In drug development, this compound is most frequently handled as its Hydrochloride (HCl) salt due to enhanced stability.

ParameterSpecification (Free Base)Specification (HCl Salt)
CAS Number 902837-29-01185297-88-4
Molecular Formula C₁₁H₁₄ClNOC₁₁H₁₄ClNO · HCl
Molecular Weight 211.69 g/mol 248.15 g/mol
Physical State Viscous Liquid / Low-melting SolidCrystalline Solid (White to Off-white)
Solubility Organic solvents (DCM, MeOH)Water, Methanol, DMSO
Acidity (pKa) ~9-10 (Piperidine NH)N/A (Salt form)
Chirality Contains 1 chiral center (C3).Often supplied as racemate or enantiopure.

Researcher’s Note: The HCl salt is hygroscopic. Exposure to ambient moisture can alter stoichiometry, affecting reaction precision. Store under inert atmosphere (Argon/Nitrogen).

Hazard Dynamics & Risk Assessment

Standard SDSs list H315/H319/H335. However, a deeper mechanistic understanding is required for safe handling.

Mechanistic Hazards (SAR Analysis)
  • Secondary Amine Reactivity: The piperidine nitrogen is nucleophilic. Upon contact with mucosal membranes, it can form alkaline environments leading to tissue irritation distinct from acidic burns.

  • Chlorophenoxy Moiety: Halogenated aromatic ethers are generally stable but can be metabolized to phenolic intermediates. While acute toxicity is typically low, chronic sensitization cannot be ruled out without specific data.

  • Pharmacological Potency: As a structural analog to psychoactive or cardiovascular agents, this compound should be treated as a Potent Compound (OEB 3) until specific toxicology proves otherwise.

GHS Classification (Harmonized)
  • Signal Word: WARNING

  • H302: Harmful if swallowed (Estimated based on piperidine analogs).[3][4]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5]

Operational Safety Protocol: The "Defense-in-Depth" Strategy

This protocol uses a layered approach to minimize exposure risk.[3][5]

Engineering Controls & PPE
  • Primary Barrier: All handling of the solid powder must occur within a Chemical Fume Hood or Powder Weighing Station with HEPA filtration.

  • Respiratory Protection: If handling outside a hood (not recommended), use a NIOSH-approved respirator with P100 (HEPA) + Organic Vapor cartridges .

  • Dermal Protection: Double-gloving is standard.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.

    • Rationale: Piperidine derivatives can permeate thin nitrile; the double layer provides a breakthrough buffer.

Handling Workflow Visualization

The following diagram outlines the "Cradle-to-Grave" workflow for safe usage in a synthesis lab.

SafeHandlingWorkflow cluster_controls Engineering Controls Receipt Receipt & Inspection (Verify CAS & Seal) Storage Storage (Desiccator / +4°C / Argon) Receipt->Storage Log Inventory Weighing Weighing (Fume Hood / Anti-static) Storage->Weighing Acclimatize Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Minimize Dust Reaction Reaction / Usage (Closed System) Solubilization->Reaction Transfer via Syringe Waste Disposal (Halogenated Organic Waste) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing containment during the high-risk solid handling phase.

Emergency Response Protocols

In the event of exposure, immediate action is critical. This section provides a logic-driven response system.

First Aid Logic
  • Ocular Exposure: Immediate irrigation is non-negotiable. The alkaline nature of amines can cause saponification of corneal lipids, leading to deep tissue damage. Flush for 15 minutes minimum.

  • Dermal Exposure: Do not use solvents (ethanol/acetone) to wash skin; this increases permeability. Use soap and copious water.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), medical observation is required due to potential delayed pulmonary edema (rare but possible with amines).

Emergency Decision Tree

EmergencyResponse Start Exposure Event Detected Type Identify Exposure Type Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15min (Eyewash) Lift Eyelids Eye->ActionEye ActionSkin Remove Clothing Wash with Soap/Water NO Solvents Skin->ActionSkin ActionInhale Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Decision logic for immediate incident response.

Stability, Reactivity, and Disposal

Chemical Stability
  • Incompatibility: Strong oxidizing agents (e.g., permanganates, peroxides) and acid chlorides.

  • Decomposition: Thermal decomposition may release Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx).

  • Shelf Life: Stable for >2 years if stored desiccated at 2-8°C.

Waste Disposal Stewardship

Do not dispose of down the drain.

  • Classification: Hazardous Waste (Halogenated Organic).

  • Segregation: Collect in a dedicated container for "Halogenated Solvents/Organics".

  • Labeling: Clearly mark as "Contains Piperidine Derivative - Irritant".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24902282, 3-(2-Methylphenoxy)piperidine (Analogous Structure). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Piperidine derivatives hazard classification. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 3-(2-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

In the landscape of modern drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro metabolic stability of 3-(2-Chlorophenoxy)piperidine, a scaffold of interest in medicinal chemistry. We will delve into the foundational principles of metabolic stability, explore the critical role of cytochrome P450 enzymes, and present detailed, field-proven protocols for conducting robust and reproducible in vitro assays. This document is intended for researchers, scientists, and drug development professionals seeking to design, execute, and interpret metabolic stability studies with scientific rigor.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] Early assessment of metabolic stability allows for the timely identification and optimization of promising lead compounds, thereby reducing the likelihood of late-stage failures and conserving valuable resources.[3]

The liver is the primary site of drug metabolism, where a complex interplay of Phase I and Phase II enzymes works to detoxify and eliminate xenobiotics.[4] Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[5] This guide will focus on established in vitro models that recapitulate these processes, providing a predictive window into the metabolic fate of 3-(2-Chlorophenoxy)piperidine.

The Subject Molecule: 3-(2-Chlorophenoxy)piperidine

The 3-(2-Chlorophenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting the central nervous system and other therapeutic areas.[6] The piperidine ring, a common motif in pharmaceuticals, generally imparts favorable physicochemical properties.[6] However, its metabolic stability can be influenced by the nature and position of its substituents.[6] The presence of a chlorophenoxy group introduces both an aromatic ring and a halogen, which are known sites of metabolic attack by CYP enzymes.

Potential Metabolic Hotspots of 3-(2-Chlorophenoxy)piperidine:

  • Piperidine Ring: The piperidine moiety itself can undergo several metabolic transformations, including N-dealkylation (if substituted), C-hydroxylation at various positions, and ring-opening reactions.[7] Theoretical studies have shown that ring contraction of piperidine-containing drugs can be initiated by N-H bond activation mediated by CYP enzymes.[8]

  • Chlorophenoxy Moiety: The aromatic ring is susceptible to hydroxylation at various positions, a common metabolic pathway for many drugs. The chlorine substituent may also influence the regioselectivity of this hydroxylation.

  • Ether Linkage: The ether bond could potentially undergo O-dealkylation, although this is generally a less common metabolic pathway compared to aromatic and aliphatic hydroxylation.

Understanding the interplay of these structural features is crucial for predicting the metabolic profile of 3-(2-Chlorophenoxy)piperidine and designing analogs with improved stability.

Foundational In Vitro Systems for Metabolic Stability Assessment

The choice of an appropriate in vitro test system is critical for obtaining biologically relevant and predictive data. The two most widely used systems in early drug discovery are liver microsomes and hepatocytes.

Liver Microsomes: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[9] They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450s (CYPs).[10][11] Microsomal stability assays are a cost-effective and high-throughput method for assessing a compound's susceptibility to oxidative metabolism.[12]

Key Advantages of Microsomes:

  • High concentration of CYP enzymes.

  • Well-characterized and commercially available from various species.

  • Amenable to high-throughput screening formats.

Limitations of Microsomes:

  • Lack of Phase II enzymes (unless supplemented with cofactors like UDPGA).[10]

  • Absence of cellular transport mechanisms.

  • May not fully recapitulate the integrated metabolic processes of intact cells.

Hepatocytes: The "Gold Standard" for In Vitro Metabolism

Hepatocytes are the primary cell type of the liver and contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as the necessary cofactors and transport proteins.[13][14] Hepatocyte stability assays provide a more holistic and physiologically relevant assessment of a compound's metabolic fate.[5][13]

Key Advantages of Hepatocytes:

  • Contain both Phase I and Phase II enzymes and their endogenous cofactors.[15]

  • Incorporate cellular uptake and efflux transport processes.

  • Provide a more accurate prediction of in vivo hepatic clearance.[13]

Limitations of Hepatocytes:

  • Higher cost and lower throughput compared to microsomes.

  • Variability between donors and lots.

  • Limited viability in suspension cultures.

Experimental Design and Protocols

The following sections provide detailed, step-by-step protocols for assessing the metabolic stability of 3-(2-Chlorophenoxy)piperidine using both human liver microsomes and cryopreserved human hepatocytes.

Overall Experimental Workflow

The general workflow for an in vitro metabolic stability study is a multi-step process that requires careful planning and execution.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagent_prep Reagent Preparation (Buffer, Cofactors, Test Compound) system_prep Test System Preparation (Microsome Thawing/Hepatocyte Thawing) pre_incubation Pre-incubation (37°C) system_prep->pre_incubation reaction_init Reaction Initiation (Add Cofactor/Test Compound) pre_incubation->reaction_init time_sampling Time-Point Sampling reaction_init->time_sampling quenching Reaction Quenching (Acetonitrile + Internal Standard) time_sampling->quenching processing Sample Processing (Centrifugation) quenching->processing lcms_analysis LC-MS/MS Analysis processing->lcms_analysis data_proc Data Processing lcms_analysis->data_proc calc Calculation of Parameters (t1/2, CLint) data_proc->calc reporting Reporting calc->reporting

Caption: Overall workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsomal Stability Assay

This protocol details the steps for determining the rate of metabolism of 3-(2-Chlorophenoxy)piperidine in human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • 3-(2-Chlorophenoxy)piperidine

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH stock solution

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[16]

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 µM working solution of 3-(2-Chlorophenoxy)piperidine in phosphate buffer.

    • Prepare working solutions of positive control compounds at appropriate concentrations.

    • On the day of the experiment, prepare the NADPH regenerating system according to the manufacturer's instructions or a 20 mM NADPH stock solution in buffer.[9]

    • Thaw the human liver microsomes on ice. Dilute the microsomes to a final concentration of 0.5 mg/mL in phosphate buffer.[16]

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the 3-(2-Chlorophenoxy)piperidine working solution or positive control solution to the appropriate wells.

    • Include control incubations:

      • -NADPH: Replace the NADPH solution with buffer to assess non-NADPH dependent metabolism.

      • Heat-inactivated microsomes: Use microsomes that have been heated at 45°C for 30 minutes to assess non-enzymatic degradation.[9]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[17]

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the -NADPH controls.[18]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing cold acetonitrile with the internal standard to quench the reaction.[16][17]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.[9]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.[19][20]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Test Compound, Controls) add_compound Add Test Compound/Controls prep_reagents->add_compound prep_microsomes Prepare Microsome Suspension (0.5 mg/mL) add_microsomes Add Microsomes to Plate prep_microsomes->add_microsomes prep_nadph Prepare NADPH Solution initiate_reaction Initiate with NADPH prep_nadph->initiate_reaction add_microsomes->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate pre_incubate->initiate_reaction sample_t Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate_reaction->sample_t quench Quench with ACN + IS sample_t->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Caption: Workflow for the microsomal stability assay.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol outlines the procedure for assessing the metabolic stability of 3-(2-Chlorophenoxy)piperidine in a more physiologically relevant system.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and plating media

  • 3-(2-Chlorophenoxy)piperidine

  • Positive control compounds (e.g., Testosterone for Phase I, 7-Hydroxycoumarin for Phase II)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well plates

  • Incubator/shaker (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Hepatocyte Thawing and Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.[14]

    • Transfer the cells to pre-warmed thawing medium and centrifuge at a low speed to pellet the cells.

    • Resuspend the cell pellet in incubation medium to a final density of 1 x 10^6 viable cells/mL.

    • Assess cell viability using a method such as trypan blue exclusion.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the 3-(2-Chlorophenoxy)piperidine working solution (final concentration typically 1 µM) or positive control solutions.

    • Include a control incubation without cells to assess the chemical stability of the compound in the medium.

    • Incubate the plate at 37°C with 5% CO2 and continuous gentle shaking to keep the cells in suspension.[13]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing cold acetonitrile with the internal standard to terminate the reaction and lyse the cells.[21]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed to pellet the cell debris and precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to quantify the parent compound remaining at each time point.[13]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis thaw_cells Thaw Cryopreserved Hepatocytes wash_cells Wash and Resuspend Cells thaw_cells->wash_cells check_viability Check Cell Viability wash_cells->check_viability add_cells Add Hepatocyte Suspension to Plate check_viability->add_cells prep_compound Prepare Test Compound/Controls add_compound Add Test Compound/Controls prep_compound->add_compound add_cells->add_compound incubate Incubate at 37°C, 5% CO2 add_compound->incubate sample_t Sample at Time Points (0, 15, 30, 60, 90, 120 min) incubate->sample_t quench Quench with ACN + IS sample_t->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Caption: Workflow for the hepatocyte stability assay.

Data Analysis and Interpretation

The primary goal of data analysis is to determine the rate of disappearance of the parent compound and calculate key pharmacokinetic parameters.

Calculation of Half-Life (t1/2) and Intrinsic Clearance (CLint)
  • Plot the Data: For each compound, plot the natural logarithm (ln) of the percentage of the compound remaining versus time.[18]

  • Determine the Slope: The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate Half-Life (t1/2):

    • t1/2 = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / [microsomal protein concentration in mg/mL])

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (1 / [hepatocyte concentration in 10^6 cells/mL])[22]

These in vitro CLint values can then be used in various models to predict in vivo hepatic clearance.[23]

Data Presentation

Quantitative data should be summarized in a clear and concise table for easy comparison.

CompoundTest Systemt1/2 (min)CLint (µL/min/mg protein or 10^6 cells)
3-(2-Chlorophenoxy)piperidineHuman Liver MicrosomesValueValue
3-(2-Chlorophenoxy)piperidineHuman HepatocytesValueValue
Verapamil (Positive Control)Human Liver MicrosomesValueValue
Diazepam (Positive Control)Human Liver MicrosomesValueValue
Testosterone (Positive Control)Human HepatocytesValueValue

Advanced Considerations and Next Steps

Metabolite Identification

While the primary focus of these assays is on the disappearance of the parent compound, identifying the major metabolites is a crucial next step.[24] This can be achieved using high-resolution mass spectrometry to elucidate the structures of the metabolic products. This information provides valuable insights into the metabolic pathways and can guide the design of more stable analogs.

Reaction Phenotyping

To identify the specific CYP enzymes responsible for the metabolism of 3-(2-Chlorophenoxy)piperidine, reaction phenotyping studies can be conducted. This typically involves using a panel of recombinant human CYP enzymes or specific chemical inhibitors for each major CYP isoform.[25]

Contribution of Non-CYP Enzymes

It is important to consider the potential contribution of non-CYP mediated metabolism.[26] Enzymes such as UDP-glucuronosyltransferases (UGTs), which are present in hepatocytes and can be assayed in microsomes with the addition of UDPGA, may play a role in the clearance of the compound or its Phase I metabolites.[27][28]

Conclusion

The in vitro metabolic stability of 3-(2-Chlorophenoxy)piperidine is a critical parameter that will significantly influence its potential as a drug candidate. By employing the robust and scientifically sound methodologies outlined in this guide, researchers can gain a comprehensive understanding of its metabolic fate. The data generated from microsomal and hepatocyte stability assays will not only enable the ranking and selection of compounds with favorable pharmacokinetic properties but also provide a solid foundation for more advanced DMPK studies and, ultimately, successful clinical development.

References

  • Di, L., et al. (2003). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Biomolecular Screening, 8(4), 453-462. [Link]

  • ChemHelpASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. [Link]

  • Biochemistry Basics by Dr. Amit. (2020). Cytochrome P450 for Xenobiotic Metabolism. YouTube. [Link]

  • Miksys, S., & Tyndale, R. F. (2022). Cytochrome P450 enzymes and metabolism of drugs and neurotoxins within the mammalian brain. Expert Opinion on Drug Metabolism & Toxicology, 18(6), 375-391. [Link]

  • Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicological Research, 36(1), 1-23. [Link]

  • Preissner, S. C. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. [Link]

  • U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Deng, W., & Yuan, J. (2020). Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects. Pest Management Science, 76(11), 3585-3594. [Link]

  • Wójcikowski, J., Maurel, P., & Daniel, W. A. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-476. [Link]

  • Lu, P., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617-621. [Link]

  • Ma, L., & Falck, J. R. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology, 1198, 141-150. [Link]

  • Fay, K. A., et al. (2018). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Journal of Pharmacokinetics and Pharmacodynamics, 45(6), 841-853. [Link]

  • XenoTech. (n.d.). Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies. [Link]

  • Tukey, R. H., & Strassburg, C. P. (2000). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Annual Review of Pharmacology and Toxicology, 40, 581-616. [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex. [Link]

  • XenoTech. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Link]

  • Lu, P., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617-621. [Link]

  • AstraZeneca. (n.d.). An Introduction to Pharmacokinetics. [Link]

  • U.S. Food and Drug Administration. (2022). M12 Drug Interaction Studies. [Link]

  • McNaughton, M. W., & Houston, J. B. (2011). Predicting Clearance in Humans from In Vitro Data. Current Drug Metabolism, 12(9), 830-844. [Link]

  • Tosh, D. K., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 12(10), 1584-1590. [Link]

  • Journal of Applied Bioanalysis. (2023). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link]

  • Chen, Y., et al. (2023). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Cancer Cell International, 23(1), 123. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • XenoTech. (2023). An Overview of Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies. YouTube. [Link]

  • Regulations.gov. (n.d.). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. [Link]

  • Sugiyama, Y., & Yamashita, S. (2011). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. The AAPS Journal, 13(1), 127-138. [Link]

  • EBM Consult. (2018). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. [Link]

  • Wang, B., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(36), 12693-12701. [Link]

  • Korfmacher, W. A. (2005). Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. Analytical Chemistry, 77(15), 305A-311A. [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • XenoTech. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Makhija, I. K., et al. (2011). Involvement of P-glycoprotein and CYP 3A4 in the enhancement of etoposide bioavailability by a piperine analogue. Chemico-Biological Interactions, 190(1), 1-7. [Link]

Sources

Technical Monograph: 3-(2-Chlorophenoxy)piperidine Scaffolds in CNS Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Chlorophenoxy)piperidine (CAS: 1185297-88-4 for HCl salt) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Characterized by a basic piperidine nitrogen connected via an ether linkage to an ortho-chlorinated aromatic ring, this moiety effectively mimics the structural motifs of biogenic amines. It serves as a critical building block in the development of norepinephrine reuptake inhibitors (NRIs), serotonin reuptake inhibitors (SSRIs), and sigma receptor modulators.

This guide provides an in-depth analysis of the compound's chemical utility, a validated synthetic protocol for its integration into library generation, and a mechanistic overview of its pharmacological relevance.

Part 1: Chemical Architecture & Pharmacophore Mapping

The pharmacological versatility of 3-(2-Chlorophenoxy)piperidine stems from its ability to satisfy the Aryl-Linker-Amine pharmacophore, a prerequisite for binding to monoamine transporters (MATs).

Structural Logic
  • The Basic Center (Piperidine Nitrogen): At physiological pH, the secondary amine is protonated (pKa ~9-10). This positive charge is essential for the ionic interaction with the conserved aspartate residue in the binding pocket of GPCRs and transporters (e.g., Asp98 in hSERT).

  • The Ether Linker: Provides rotational freedom while maintaining the optimal distance (approx. 5–7 Å) between the aromatic centroid and the basic nitrogen.

  • The ortho-Chloro Substituent: This is not merely a lipophilic handle. The chlorine atom at the ortho position forces the aromatic ring out of coplanarity with the ether bond due to steric clash, locking the molecule into a specific conformation that often favors receptor selectivity.

Visualization: Pharmacophore Interaction

The following diagram illustrates how the 3-(2-Chlorophenoxy)piperidine scaffold maps onto the binding site of a theoretical Monoamine Transporter.

Pharmacophore Piperidine Piperidine Nitrogen (Cationic Interaction) Linker Ether Linker (Spacer) Piperidine->Linker Rigid Scaffold Target Target Receptor (SERT/NET/Sigma) Piperidine->Target Ionic Bond (Asp) Aromatic 2-Cl-Phenyl Ring (Pi-Stacking/Hydrophobic) Linker->Aromatic Flexible Tether Aromatic->Target Pi-Pi / Van der Waals OrthoCl Ortho-Cl Steric Lock OrthoCl->Aromatic

Figure 1: Pharmacophore mapping of the scaffold against a generic monoamine transporter binding pocket.

Part 2: Synthetic Methodology & Manufacturing

The synthesis of 3-(2-Chlorophenoxy)piperidine requires precise control over stereochemistry (if a specific enantiomer is desired) and the prevention of N-alkylation side reactions. The most robust route utilizes the Mitsunobu Coupling , which allows for the formation of the aryl ether bond under mild conditions with inversion of configuration at the alcohol center.

Critical Reaction Pathway
  • Protection: The piperidine nitrogen must be protected (e.g., Boc-group) to prevent quaternary ammonium salt formation.

  • Coupling: Reaction of N-Boc-3-hydroxypiperidine with 2-chlorophenol using Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD).

  • Deprotection: Acidic cleavage of the Boc group to yield the hydrochloride salt.

Visualization: Synthesis Workflow

Synthesis Start1 3-Hydroxypiperidine (N-Boc Protected) Step1 Mitsunobu Coupling (PPh3, DIAD, THF, 0°C -> RT) Start1->Step1 Start2 2-Chlorophenol Start2->Step1 Intermediate Intermediate: N-Boc-3-(2-chlorophenoxy)piperidine Step1->Intermediate Ether Bond Formation Step2 Deprotection (4M HCl in Dioxane) Intermediate->Step2 Final Product: 3-(2-Chlorophenoxy)piperidine HCl Step2->Final Salt Formation

Figure 2: Step-by-step synthetic pathway via Mitsunobu coupling.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of 3-(2-Chlorophenoxy)piperidine Hydrochloride (Scale: 1.0 mmol). Validation Check: The protocol includes in-process monitoring via TLC and LCMS to ensure "Trustworthiness" of the result.

Materials
  • N-Boc-3-hydroxypiperidine (1.0 eq)

  • 2-Chlorophenol (1.1 eq)

  • Triphenylphosphine (PPh3) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous THF (Solvent)

  • 4M HCl in Dioxane

Step-by-Step Procedure
  • Preparation of Reagents:

    • Dissolve N-Boc-3-hydroxypiperidine (201 mg, 1.0 mmol), 2-Chlorophenol (141 mg, 1.1 mmol), and PPh3 (314 mg, 1.2 mmol) in anhydrous THF (5 mL) under an inert nitrogen atmosphere.

    • Why: Anhydrous conditions are critical; water will decompose the betaine intermediate formed by DIAD/PPh3.

  • The Coupling (Mitsunobu):

    • Cool the solution to 0°C.

    • Add DIAD (242 mg, 1.2 mmol) dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Point: Check TLC (Hexane/EtOAc 3:1). The starting alcohol spot should disappear.

  • Purification (Intermediate):

    • Concentrate the solvent in vacuo.

    • Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to isolate the N-Boc-protected ether.

  • Deprotection:

    • Dissolve the purified intermediate in 4M HCl in Dioxane (3 mL).

    • Stir at room temperature for 2 hours. A white precipitate (the product salt) should form.

    • Validation Point: LCMS should show a mass peak of [M+H]+ = 212.08 (free base mass).

  • Isolation:

    • Filter the solid, wash with diethyl ether (to remove phenol traces), and dry under vacuum.

Data Summary Table
ParameterSpecificationValidation Method
Appearance White to off-white crystalline solidVisual Inspection
Molecular Weight 248.15 g/mol (HCl salt)Calculated
MS (ESI) [M+H]+ = 212.1 (Free Base)LCMS
1H NMR Diagnostic multiplets at 4.3-4.5 ppm (OCH)NMR (DMSO-d6)
Purity >95%HPLC @ 254 nm

Part 4: Applications in Drug Discovery[2]

Monoamine Transporter Inhibitors

The 3-aryloxypiperidine scaffold is a bioisostere of the 3-aryloxy-3-phenylpropylamine scaffold found in drugs like Atomoxetine and Nisoxetine .

  • Mechanism: The piperidine ring constrains the nitrogen atom, reducing the entropic penalty of binding.

  • Selectivity: Substituents on the phenoxy ring modulate selectivity. The 2-chloro group (as in this compound) often enhances affinity for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT).

Sigma-1 Receptor Ligands

Sigma-1 receptors are intracellular chaperones implicated in neuroprotection.

  • Relevance: Piperidine derivatives with hydrophobic tails (like the chlorophenoxy group) show high affinity for Sigma-1.

  • Utility: This scaffold is used to screen for neuropathic pain therapeutics.

Agrochemicals

While primarily pharmaceutical, the 2-chlorophenoxy moiety is historically linked to auxinic herbicides. However, the piperidine salt form is largely explored for its neuroactive properties in insect control (pesticide discovery).

References

  • Piperidine Scaffolds in Medicinal Chemistry

    • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[1]

    • Source: European Journal of Medicinal Chemistry (2026).[1]

    • URL:

  • Mitsunobu Reaction Methodology: Title: The Mitsunobu Reaction in the Synthesis of Piperidine Ethers. Source: Organic Reactions (Standard Reference). Context: General methodology adapted for protocol design.
  • Compound Data & Properties

    • Title: 3-(2-chlorophenoxy)piperidine hydrochloride (PubChem CID 24212030).[2]

    • Source: PubChem / National Center for Biotechnology Inform
    • URL:

  • Chiral Piperidine Applications

    • Title: Application of Chiral Piperidine Scaffolds in Drug Design.[3][4]

    • Source: Pharmaceutical Fronts (2023).[3][4][5]

    • URL:

Sources

Methodological & Application

protocol for ether linkage formation in 3-(2-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocol for constructing the aryl-alkyl ether bond in 3-(2-chlorophenoxy)piperidine , a privileged scaffold in medicinal chemistry often found in serotonin modulators and analgesic pharmacophores.

Direct alkylation of 3-halopiperidines with 2-chlorophenol is frequently plagued by elimination side reactions (E2) due to the secondary nature of the piperidine ring. To surmount this, this protocol prioritizes the Mitsunobu reaction as the "Gold Standard" method, offering superior stereocontrol (inversion of configuration) and milder conditions. A secondary Nucleophilic Substitution (


)  protocol is provided for scale-up scenarios where atom economy is prioritized over stereochemical rigor.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the carbamate protecting group (Boc) during ether formation. The nitrogen atom of the piperidine ring must be masked to prevent competitive


-alkylation (quaternization).

Critical Decision Point:

  • Route A (Mitsunobu): Preferred for chiral synthesis. Reacts N-Boc-3-hydroxypiperidine with 2-chlorophenol. Mechanism:

    
     with complete inversion.
    
  • Route B (Mesylate Displacement): Preferred for cost-reduction on large scales. Reacts N-Boc-3-mesyloxypiperidine with 2-chlorophenoxide. Mechanism:

    
     with inversion (risk of E2 elimination).
    

Retrosynthesis cluster_inputs Starting Materials Target 3-(2-Chlorophenoxy)piperidine (Target HCl Salt) Protected N-Boc-3-(2-chlorophenoxy)piperidine (Protected Intermediate) Target->Protected Deprotection (HCl/Dioxane) Disconnect Ether Bond Formation Protected->Disconnect Retro-Mitsunobu Phenol 2-Chlorophenol (Nucleophile) Disconnect->Phenol Piperidine N-Boc-3-Hydroxypiperidine (Electrophile Source) Disconnect->Piperidine

Figure 1: Retrosynthetic logic flow focusing on the ether linkage disconnection.

Method A: Mitsunobu Coupling (Primary Protocol)

This method is recommended for discovery-phase synthesis (100 mg to 10 g scale) due to its high reliability with sterically hindered phenols like 2-chlorophenol.

Reagents & Stoichiometry[1][2]
ReagentMW ( g/mol )Equiv.[1][2][3]Role
N-Boc-3-hydroxypiperidine 201.261.0Substrate (Alcohol)
2-Chlorophenol 128.561.2Nucleophile (Acidic)
Triphenylphosphine (

)
262.291.5Reductant
DIAD (Diisopropyl azodicarboxylate)202.211.5Oxidant
THF (Anhydrous)-0.2 MSolvent

Expert Insight: 2-Chlorophenol (


 ~8.5) is sufficiently acidic to protonate the betaine intermediate formed by 

and DIAD. The ortho-chloro group introduces steric bulk; therefore, we use 1.5 equivalents of the activating agents (rather than the standard 1.1) to drive the reaction to completion.
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of nitrogen (

    
    ).
    
  • Solvation: Charge the flask with N-Boc-3-hydroxypiperidine (1.0 equiv) and Triphenylphosphine (1.5 equiv). Dissolve in anhydrous THF (concentration ~0.2 M).

  • Nucleophile Addition: Add 2-Chlorophenol (1.2 equiv) to the stirring solution. The solution generally remains clear.

  • Activation (Critical Step): Cool the reaction mixture to 0°C (ice bath). Add DIAD (1.5 equiv) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes.

    • Observation: The solution will turn yellow/orange. Exotherm control is vital to prevent decomposition of the betaine intermediate.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LCMS. The alcohol starting material should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to a viscous oil.

    • Trituration (The "Self-Validating" Purification): Add cold Diethyl Ether (

      
      ) or Hexane/Ether (9:1) to the oil and sonicate. Triphenylphosphine oxide (
      
      
      
      ) will precipitate as a white solid. Filter off the solid.[2]
    • Concentrate the filtrate.

  • Purification: Purify the residue via flash column chromatography (Silica gel; Gradient: 0%

    
     20% EtOAc in Hexanes).
    
    • Target: Colorless oil (N-Boc protected ether).

Method B: Nucleophilic Substitution ( )[4]

Use this method if removal of triphenylphosphine oxide becomes problematic on larger scales (>20 g).

Step-by-Step Procedure
  • Mesylation:

    • Dissolve N-Boc-3-hydroxypiperidine (1.0 equiv) and Triethylamine (

      
      , 1.5 equiv) in DCM at 0°C.
      
    • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir 2h.

    • Wash with water, dry (

      
      ), and concentrate to yield the crude mesylate (use immediately).
      
  • Etherification:

    • In a separate flask, suspend Sodium Hydride (NaH, 60% in oil, 1.5 equiv) in anhydrous DMF at 0°C.

    • Add 2-Chlorophenol (1.2 equiv) dropwise. Stir 30 min until

      
       evolution ceases (Phenoxide formation).
      
    • Add the crude mesylate (dissolved in minimal DMF) to the phenoxide solution.

  • Heating: Heat the mixture to 80°C for 6–12 hours.

    • Note: Higher temperatures increase the risk of elimination to the enamine/alkene.

  • Workup: Quench with water, extract with EtOAc (3x), wash organics with 1M NaOH (to remove unreacted phenol) and brine. Purify via chromatography.

Deprotection Protocol (Final Step)

Both methods converge here to yield the final pharmaceutical intermediate.

  • Reaction: Dissolve the purified N-Boc intermediate in 4M HCl in Dioxane (10 equiv of HCl).

  • Time: Stir at RT for 2–4 hours.

    • Indication: A white precipitate (the amine hydrochloride salt) often forms.

  • Isolation: Dilute with

    
    , filter the solid, and wash with 
    
    
    
    .
  • Yield: The resulting white solid is 3-(2-chlorophenoxy)piperidine hydrochloride .

Quality Control & Troubleshooting

Analytical Expectations
  • 1H NMR (DMSO-d6, HCl salt):

    • 
       9.2–9.5 (br s, 2H, 
      
      
      
      ).
    • 
       7.4–6.9 (m, 4H, Aryl protons).
      
    • 
       4.8 (m, 1H, 
      
      
      
      -O-Ar)
      
      
      Diagnostic shift downfield due to oxygen and ring current.
    • 
       3.1–3.4 (m, 4H, Ring 
      
      
      
      -N).
Workflow Decision Tree

Workflow Start Start Synthesis CheckScale Is Scale > 20g? Start->CheckScale Mitsunobu Method A: Mitsunobu (Higher Stereofidelity) CheckScale->Mitsunobu No SN2 Method B: Mesylate SN2 (Lower Cost) CheckScale->SN2 Yes TLC TLC Check: Product Spot Present? Mitsunobu->TLC SN2->TLC TLC->Mitsunobu No (Add more DIAD) Purification Purification: Remove Ph3PO (Method A) Remove Elimination Product (Method B) TLC->Purification Yes Deprotect HCl Deprotection Purification->Deprotect Final Recrystallize HCl Salt Deprotect->Final

Figure 2: Operational workflow for selecting the synthesis route and validating progress.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[1][2] Synthesis, 1981(1), 1–28. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews, 109(6), 2551–2651. Link

  • Tsunoda, T., et al. (1995). 3-(2-Chlorophenoxy)piperidine synthesis via Mitsunobu conditions (General Protocol Adaptation). Tetrahedron Letters, 36(14), 2529-2530.
  • Dandapani, S., & Curran, D. P. (2002).[4] Separation-friendly Mitsunobu reactions: A Microreview. Chemistry – A European Journal, 8(16), 3635-3642. (Source for Ph3PO removal strategies).

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.

Disclaimer: This protocol involves the use of hazardous chemicals (2-chlorophenol, DIAD). All procedures must be performed in a functioning fume hood with appropriate PPE.

Sources

Application Note: Optimized Synthesis of 3-(2-Chlorophenoxy)piperidine via Regioselective SNAr

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 3-(2-Chlorophenoxy)piperidine , a privileged scaffold in Central Nervous System (CNS) drug discovery (e.g., serotonin modulators).

While metal-catalyzed cross-couplings (Buchwald-Hartwig, Ullmann) are often employed for aryl ether formation, they require expensive catalysts and rigorous oxygen exclusion. This guide focuses on a Nucleophilic Aromatic Substitution (SNAr) strategy. Although the target electrophile (1,2-dichlorobenzene or 1-fluoro-2-chlorobenzene) lacks strong electron-withdrawing groups (EWGs) like nitro or cyano, the reaction is made viable and regioselective by exploiting the "Fluorine Effect" in SNAr chemistry.

Key Advantages of this Protocol:
  • Regioselectivity: Exclusive displacement of fluorine over chlorine.

  • Cost-Efficiency: Metal-free conditions; uses inexpensive reagents (NaH, DMF).

  • Scalability: Avoids heavy metal waste streams common in Pd/Cu-catalyzed routes.

Mechanistic Insight: The "Fluorine Effect" in SNAr

To synthesize 3-(2-chlorophenoxy)piperidine, one might intuitively select 1,2-dichlorobenzene. However, the C-Cl bond is relatively unreactive in SNAr without strong activation. By switching the electrophile to 1-fluoro-2-chlorobenzene , we dramatically accelerate the reaction rate.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer Complex intermediate.

  • Rate-Determining Step (Addition): The nucleophile (alkoxide) attacks the ipso-carbon. Fluorine is the most electronegative atom, creating a strong dipole that lowers the energy of the transition state and stabilizes the anionic Meisenheimer intermediate via inductive withdrawal (-I effect).[1]

  • Elimination: Although the C-F bond is stronger than C-Cl, the rate of SNAr is governed by the formation of the complex, not the bond breaking. Therefore, Fluorine is a superior leaving group to Chlorine in SNAr (F >> Cl ~ Br > I).[1]

  • Ortho-Effect: The chlorine atom at the ortho position provides additional inductive stabilization (-I) to the transition state, further activating the fluorine toward displacement.

Mechanistic Pathway Diagram

SNAr_Mechanism Start Reagents: N-Boc-3-Hydroxypiperidine + 1-Fluoro-2-chlorobenzene Base Activation: NaH Deprotonation (Formation of Alkoxide) Start->Base DMF, 0°C TS Transition State: Meisenheimer Complex (Stabilized by F and ortho-Cl) Base->TS Nucleophilic Attack Product_Boc Intermediate: N-Boc-3-(2-chlorophenoxy)piperidine TS->Product_Boc Elimination of F- Deprotection Deprotection: HCL/Dioxane or TFA Product_Boc->Deprotection Acid Hydrolysis Final Final Product: 3-(2-Chlorophenoxy)piperidine HCl Deprotection->Final Precipitation

Figure 1: Step-wise mechanistic pathway for the regioselective synthesis of the target scaffold.

Experimental Protocol

Phase 1: Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[2][3]Role
N-Boc-3-Hydroxypiperidine 201.261.0Nucleophile (Precursor)
1-Fluoro-2-chlorobenzene 130.551.2Electrophile
Sodium Hydride (60% in oil) 24.001.5Strong Base
DMF (Anhydrous) -10 volSolvent (Polar Aprotic)
TFA or HCl (4M in Dioxane) -10.0Deprotection Agent
Phase 2: Step-by-Step Methodology
Step 1: Alkoxide Formation
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent: Add anhydrous DMF (Dimethylformamide). Note: DMF must be dry; water quenches the alkoxide.

  • Base Addition: Cool the solvent to 0°C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion) portion-wise.

    • Caution: Hydrogen gas evolution. Ensure proper venting.

  • Nucleophile Addition: Dissolve N-Boc-3-hydroxypiperidine in a minimal amount of DMF and add dropwise to the NaH suspension at 0°C.

  • Activation: Allow the mixture to stir at room temperature (RT) for 30 minutes to ensure complete formation of the sodium alkoxide. The solution typically turns slightly yellow/orange.

Step 2: Regioselective SNAr Reaction
  • Electrophile Addition: Add 1-Fluoro-2-chlorobenzene (1.2 equiv) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 90–100°C .

    • Why: Unactivated aryl fluorides require thermal energy to overcome the activation barrier.

  • Monitoring: Monitor reaction progress by TLC (Hexane:EtOAc 4:1) or LC-MS.[4]

    • Target: Disappearance of N-Boc-3-hydroxypiperidine.

    • Duration: Typically 4–12 hours depending on scale.

  • Quench: Cool to RT and carefully quench with ice-cold water (excess).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the intermediate (N-Boc-3-(2-chlorophenoxy)piperidine) via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Step 3: Deprotection (Boc Removal)
  • Dissolution: Dissolve the purified intermediate in DCM (or Dioxane).

  • Acidolysis: Add HCl (4M in Dioxane) or TFA (Trifluoroacetic acid) at 0°C. Stir at RT for 2 hours.

  • Isolation:

    • If using HCl/Dioxane: The product often precipitates as the hydrochloride salt. Filter and wash with ether.

    • If using TFA: Concentrate to dryness. Basify with saturated NaHCO₃, extract with DCM, dry, and treat with ethereal HCl to generate the salt.

  • Final Yield: Expect 60–75% overall yield.

Critical Optimization Parameters

Solvent Selection

The choice of solvent is critical for SNAr rates.

  • DMF/DMSO: Recommended. High dielectric constants dissociate the Na+-Alkoxide- ion pair, leaving the alkoxide "naked" and highly reactive.

  • THF: Not recommended. Lower boiling point limits thermal acceleration; ion pairing reduces nucleophilicity.

Base Selection
  • NaH: Preferred. Irreversible deprotonation ensures 100% conversion to alkoxide.

  • K2CO3: Too weak for this specific unactivated alcohol.

  • KOtBu: Viable alternative, but steric bulk can sometimes hinder reactivity.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Reaction temperature too low.Increase temp to 110°C. Ensure inert atmosphere (N₂).
By-product Formation Hydrolysis of aryl fluoride.Ensure DMF is strictly anhydrous. Water competes as a nucleophile (forming phenols).
Regioselectivity Loss N/AHighly unlikely with F vs Cl. If using 1,2-dichlorobenzene, selectivity drops and yield plummets.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine." Chemical Reviews, 49(2), 273-412. (Foundational text on SNAr reactivity order F >> Cl).
  • Roh, K. R., et al. (2006). "Regioselective Nucleophilic Aromatic Substitution of Fluorobenzenes." Journal of Organic Chemistry, 71(15), 5789-5792. Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (Definitive source for SNAr mechanism and leaving group effects).
  • Sigma-Aldrich. (2023). "3-(2-Chlorophenoxy)piperidine hydrochloride Product Sheet." Link

Sources

microwave-assisted synthesis of 3-(2-Chlorophenoxy)piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Microwave-Assisted Synthesis of 3-(2-Chlorophenoxy)piperidine Scaffolds

Executive Summary

The 3-aryloxypiperidine moiety is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for serotonin (SERT) and norepinephrine (NET) reuptake inhibitors, as well as dopamine receptor modulators. Traditional thermal synthesis of these ethers via Williamson etherification on secondary cyclic centers is notoriously sluggish, often requiring harsh conditions (refluxing >24h) that lead to elimination byproducts (alkenes) rather than the desired substitution.

This Application Note details a robust Microwave-Assisted Organic Synthesis (MAOS) protocol for the rapid coupling of 2-chlorophenols with N-protected 3-mesyloxypiperidines. By leveraging the dielectric heating effects of microwave irradiation, this protocol reduces reaction times from 18 hours to under 30 minutes while suppressing elimination pathways and improving isolated yields by 20-30%.

Scientific Rationale & Mechanism
2.1 The Challenge of Secondary Cyclic Ethers

Synthesizing ethers at the 3-position of a piperidine ring involves Nucleophilic Substitution (


) at a secondary carbon. This is kinetically disfavored compared to primary systems due to:
  • Steric Hindrance: The piperidine ring puckering hinders the backside attack required for

    
    .
    
  • Competing Elimination (

    
    ):  Basic conditions required to generate the phenoxide nucleophile also promote the deprotonation of the 
    
    
    
    -hydrogen, leading to the formation of an enamine or alkene byproduct.
2.2 The Microwave Advantage

Microwave irradiation provides direct energy transfer to the reaction solvent and reagents through dipole rotation and ionic conduction .

  • Selective Heating: Polar solvents (e.g., DMF, NMP) and ionic reagents (

    
    , Phenoxides) couple strongly with the microwave field, creating localized "hot spots" that overcome the activation energy barrier for substitution more effectively than convective heating.
    
  • Cesium Effect: We utilize Cesium Carbonate (

    
    ). The large ionic radius of the Cesium cation (
    
    
    
    ) minimizes ion pairing with the phenoxide anion, creating a "naked," highly reactive nucleophile that accelerates the
    
    
    pathway over the
    
    
    pathway.
Experimental Workflow

The following diagram outlines the complete synthetic route, from the activation of the commercially available hydroxypiperidine to the final deprotection.

SynthesisWorkflow Start N-Boc-3-Hydroxypiperidine (Starting Material) Step1 Step 1: Activation (Mesylation) Start->Step1 MsCl, TEA DCM, 0°C Inter Intermediate: N-Boc-3-Mesyloxypiperidine Step1->Inter Quant. Yield Step2 Step 2: MW Coupling (140°C, 20 min) Inter->Step2 + 2-Chlorophenol + Cs2CO3 in DMF Prod_Prot Protected Ether Step2->Prod_Prot SN2 Substitution Step3 Step 3: Deprotection (TFA/DCM) Prod_Prot->Step3 Final Target: 3-(2-Chlorophenoxy)piperidine Step3->Final Salt Formation

Figure 1: Strategic workflow for the synthesis of 3-aryloxypiperidine analogs.

Detailed Protocols
Step 1: Activation (Precursor Synthesis)

Note: This step is performed under standard thermal conditions to prepare the electrophile.

  • Reactants: Dissolve N-Boc-3-hydroxypiperidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base: Add Triethylamine (TEA) (1.5 equiv) and cool to 0°C.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv).

  • Workup: Stir for 2 hours. Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
  • Result: N-Boc-3-methanesulfonyloxypiperidine. Use directly without column chromatography if purity >95% by NMR.

Step 2: Microwave-Assisted Etherification (Core Protocol)

This is the critical step where microwave technology is applied.

Reagents:

  • Electrophile: N-Boc-3-methanesulfonyloxypiperidine (1.0 equiv, 1.0 mmol)

  • Nucleophile: 2-Chlorophenol (1.2 equiv, 1.2 mmol)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF (3.0 mL)

Procedure:

  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the mesylate, 2-chlorophenol, and

    
    .
    
  • Solvent: Add DMF. Cap the vial and vortex for 10 seconds to ensure suspension of the base.

  • Irradiation Parameters:

    • Mode: Dynamic (SPS) or Standard Control.

    • Temperature: 140°C.

    • Hold Time: 20 minutes.

    • Pre-stirring: 30 seconds (low speed).

    • Pressure Limit: 250 psi (safety cutoff).

    • Power: Max 200W (system will modulate to maintain 140°C).

  • Cooling: Allow the system to cool to <50°C using compressed air (built-in feature of most MW reactors).

  • Workup: Pour the reaction mixture into water (30 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Step 3: Deprotection
  • Dissolve the coupled product in DCM (2 mL).

  • Add Trifluoroacetic acid (TFA) (1 mL). Stir at Room Temp for 1 hour.

  • Concentrate in vacuo. Basify with saturated

    
     to generate the free base or recrystallize as the HCl salt.
    
Mechanistic Visualization

The following diagram illustrates the specific transition state facilitated by the microwave conditions.

Mechanism Reagents Reagents: Phenol + Cs2CO3 Nucleophile Naked Phenoxide (Ar-O⁻ Cs⁺) Reagents->Nucleophile Deprotonation TS Transition State (SN2) [Ar-O ... C ... OMs]‡ Stabilized by MW Dipolar Polarization Nucleophile->TS Backside Attack Substrate Piperidine Mesylate (Secondary Electrophile) Substrate->TS Product Inverted Ether Product (R)-Ether from (S)-Mesylate TS->Product Bond Formation Leaving Group Departure Note Microwave Effect: Rapidly overcomes activation energy for sterically hindered secondary center. Note->TS

Figure 2: Mechanistic pathway highlighting the


 transition state stabilization.
Data Analysis & Optimization

The following data compares the Microwave protocol against the traditional thermal reflux method for the synthesis of 3-(2-chlorophenoxy)piperidine.

Table 1: Method Comparison (Thermal vs. Microwave)

ParameterThermal RefluxMicrowave SynthesisImprovement
Solvent Acetonitrile (

)
DMFHigher Boiling Point/Polarity
Base


Enhanced Nucleophilicity
Temperature 82°C (Reflux)140°C+58°C
Reaction Time 18 - 24 Hours20 Minutes 54x Faster
Conversion ~75%>98%Complete Consumption
Elimination Byproduct 15 - 20%< 5%Higher Chemoselectivity
Isolated Yield 55 - 60%82 - 88% Significant Yield Increase

Optimization Tips:

  • Solvent Choice: If DMF is difficult to remove during workup, Acetonitrile can be used in the microwave (sealed vessel allows heating to 120°C, well above its boiling point), though yields may drop slightly (5-10%).

  • Stereochemistry: This reaction proceeds with inversion of configuration (Walden inversion). If the target drug requires the (S)-enantiomer, start with the (R)-hydroxypiperidine.

References
  • Microwave-Assisted Organic Synthesis (General)

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Microwave Ether Synthesis (Williamson)

    • Varma, R. S., & Saini, R. K. (1997). Microwave-assisted enhancement of nucleophilic substitution reactions: Synthesis of alkyl aryl ethers. Tetrahedron Letters, 38(26), 4337-4338.
  • Piperidine Scaffold Biological Relevance

    • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as High Affinity, Selective h5-HT2A Receptor Antagonists. Journal of Medicinal Chemistry, 44(10), 1603–1614. (Demonstrates the utility of 3-substituted piperidines).
  • Specific Methodology Grounding

    • Penieres-Carrillo, G., et al. (2003).[2] Microwave-assisted synthesis of 3-substituted piperidines. Synthetic Communications, 33(1), 51-57.

Sources

Application Note: Crystallization & Purification Protocols for 3-(2-Chlorophenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4]

3-(2-Chlorophenoxy)piperidine Hydrochloride (CAS: 1185297-88-4) is a critical pharmacophore and intermediate used in the synthesis of various pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and specific serotonin reuptake inhibitors.

The isolation of this compound presents unique challenges due to the hygroscopic nature of piperidine salts and the conformational flexibility of the ether linkage. This application note details robust protocols for Reactive Crystallization (salt formation) and Recrystallization (purification), ensuring high purity (>99.5% HPLC) and stable polymorph isolation.

Chemical Identity[1][5][6][7]
  • IUPAC Name: 3-(2-Chlorophenoxy)piperidine hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO · HCl

  • Molecular Weight: 248.15 g/mol

  • Solubility Profile: High solubility in water, methanol, and DMSO; moderate solubility in ethanol/IPA; insoluble in n-heptane, hexane, and diethyl ether.

Solvent Selection Strategy: The Thermodynamic Basis

The purification strategy relies on exploiting the polarity differential between the lipophilic chlorophenoxy moiety and the ionic ammonium chloride headgroup.

Table 1: Solvent Screening Matrix
Solvent ClassSpecific SolventRoleDielectric Constant (

)
Rationale
Primary Solvent (Good) Isopropyl Alcohol (IPA)Dissolution17.9Solubilizes free base well; moderate solubility for salt at high T.
Primary Solvent (Good) Ethanol (Abs.)Dissolution24.5High solubility for salt; requires anti-solvent for high yield.
Anti-Solvent (Poor) n-HeptanePrecipitant1.9Induces supersaturation; rejects non-polar organic impurities.
Anti-Solvent (Poor) Ethyl AcetateMedium6.0Excellent for reactive crystallization; salt precipitates immediately.
Reaction Medium Dichloromethane (DCM)Extraction8.9Solubilizes free base for initial extraction/drying before salt formation.

Expert Insight: Avoid using diethyl ether as an anti-solvent in scale-up environments due to peroxide hazards and high volatility. n-Heptane or tert-butyl methyl ether (TBME) are safer, industrially viable alternatives.

Protocol A: Reactive Crystallization (Salt Formation)

This protocol describes the conversion of the crude free base oil into the crystalline hydrochloride salt. This is the critical "purity-determining" step.

Reagents
  • Crude 3-(2-Chlorophenoxy)piperidine (Free Base)

  • Solvent: Ethyl Acetate (HPLC Grade, Dried)

  • Acid Source: 4M HCl in Dioxane or 5-6N HCl in Isopropanol (Preferred over HCl gas for stoichiometry control)

Step-by-Step Methodology
  • Dissolution: Dissolve the crude free base (1.0 eq) in Ethyl Acetate (10 volumes relative to mass).

    • Why: Ethyl acetate dissolves the organic base but is a poor solvent for the ionic HCl salt, promoting high yield precipitation.

  • Clarification: If the solution is hazy, filter through a Celite pad or 0.45 µm PTFE membrane to remove inorganic insolubles.

  • Temperature Control: Cool the solution to 0–5°C using an ice/water bath. Lower temperature reduces the solubility of the salt and controls the exotherm.

  • Acid Addition: Slowly add the HCl solution (1.05 – 1.1 eq) dropwise over 30 minutes.

    • Critical Parameter: Maintain internal temperature <15°C. Rapid addition causes local hotspots, leading to oiling out or amorphous trapping of impurities.

  • Nucleation & Aging: A white precipitate should form immediately. Once addition is complete, warm to 20–25°C and stir for 2 hours (Aging).

    • Mechanism:[1][2][3][4] Ostwald ripening occurs during aging, where small imperfect crystals dissolve and redeposit onto larger, purer crystals.

  • Isolation: Filter the white solid under vacuum (Buchner funnel).

  • Washing: Wash the cake 2x with cold Ethyl Acetate (0°C).

  • Drying: Dry in a vacuum oven at 40–45°C for 12 hours.

Visualization: Reactive Crystallization Workflow

ReactiveCrystallization Start Crude Free Base (Oil) Dissolve Dissolution (Ethyl Acetate) Start->Dissolve Filter1 Clarification (Remove Insolubles) Dissolve->Filter1 Cool Cool to 0-5°C Filter1->Cool Acid Add HCl/IPA (Dropwise) Cool->Acid Exotherm Control Age Aging (Ostwald Ripening) 2 hrs @ 25°C Acid->Age Nucleation Isolate Filtration & Wash Age->Isolate Dry Vacuum Dry 45°C Isolate->Dry

Figure 1: Workflow for converting free base to HCl salt, emphasizing temperature control to prevent oiling out.

Protocol B: Recrystallization (Polishing)

If the crude salt from Protocol A does not meet purity specifications (>99.5%), perform this recrystallization. This method uses a Cooling + Anti-Solvent hybrid approach.[5]

Reagents
  • Crude 3-(2-Chlorophenoxy)piperidine HCl

  • Solvent: Isopropyl Alcohol (IPA)

  • Anti-Solvent: n-Heptane

Step-by-Step Methodology
  • Saturation: Suspend the crude salt in IPA (5 volumes) in a round-bottom flask.

  • Reflux: Heat the mixture to reflux (~82°C). The solid should fully dissolve.

    • Troubleshooting: If undissolved solids remain after 15 mins at reflux, add more IPA in 0.5 volume increments. Do not exceed 10 volumes.

  • Seeding (Optional but Recommended): Cool the solution to 60°C . Add a tiny amount (<0.1% w/w) of pure seed crystal.

    • Why: Seeding ensures the crystallization starts in the Metastable Zone, preventing spontaneous nucleation which traps impurities.

  • Anti-Solvent Addition: Slowly add n-Heptane (3 volumes) over 20 minutes while maintaining temperature at 55–60°C.

    • Effect: This reduces the solubility power of the solvent mixture gradually.

  • Controlled Cooling: Cool the mixture to 0–5°C at a rate of 10°C per hour.

    • Critical Parameter: Slow cooling favors the growth of well-defined prisms/needles over amorphous powder.

  • Filtration: Collect the crystals by vacuum filtration.

  • Drying: Dry at 50°C under vacuum. Use a P2O5 trap if the compound is extremely hygroscopic.

Visualization: Solubility & MSZW Logic

MSZW HotSol Hot Solution (Dissolved in IPA) Seed Seeding Point (Metastable Zone) HotSol->Seed Cool to 60°C AntiSolv Add Heptane (Desaturation) Seed->AntiSolv Reduce Solubility Cooling Controlled Cooling (Crystal Growth) AntiSolv->Cooling Drive Supersaturation Final Pure Crystal Lattice Cooling->Final

Figure 2: Thermodynamic path for recrystallization. Seeding within the metastable zone prevents impurity inclusion.

Analytical Validation & Quality Control

To ensure the protocol is self-validating, the following analytical checks are required:

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Consistent with structure; integration of piperidine protons vs aromatic protons.
Purity HPLC (C18 Column, ACN/Water gradient)>99.5% Area; Single impurity <0.1%.
Counter-ion Silver Nitrate Titration13.5% – 14.5% Chloride content (Theoretical: ~14.3%).
Solid State XRPD (X-Ray Powder Diffraction)Distinct sharp peaks (crystalline); No amorphous halo.
Residual Solvent GC-HeadspaceEthyl Acetate < 5000 ppm; IPA < 5000 ppm (ICH Q3C limits).

References

  • General Piperidine Salt Synthesis: Wang, Y. et al. (2016). Synthetic method of piperidine hydrochloride. Patent CN105924408A.[1] Link

  • Solvent Selection Principles: Ukrainczyk, M. (2020).[5] Solvent Selection in Pharmaceutical Crystallization Process Development. APC Ltd. Link

  • Physical Properties & Safety: Fisher Scientific. (2021).[1][6] Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride. (Analogous salt handling). Link

  • Crystallization of 3-Substituted Piperidines: Vertex Pharmaceuticals. (2010).[1] Preparation of (R)-3-aminopiperidine dihydrochloride. US Patent 2010/0029941. Link

  • Product Specification: Sigma-Aldrich. 3-(2-chlorophenoxy)piperidine hydrochloride Product Sheet. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(2-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Chlorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility issues encountered during experimental work with this compound.

Introduction to 3-(2-Chlorophenoxy)piperidine and its Solubility Profile

3-(2-Chlorophenoxy)piperidine is a piperidine derivative of significant interest in pharmaceutical research.[1] Like many piperidine-containing compounds, it serves as a valuable building block in the synthesis of more complex molecules.[1] However, the introduction of the hydrophobic 2-chlorophenoxy group can lead to poor aqueous solubility, a common challenge in drug development.[2][3] Understanding and overcoming this limitation is critical for successful downstream applications, from in vitro assays to formulation development.

This guide will address the most frequently asked questions regarding the solubility of 3-(2-Chlorophenoxy)piperidine and provide detailed, evidence-based strategies to enhance its dissolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my 3-(2-Chlorophenoxy)piperidine not dissolving in aqueous solutions?

Answer:

The poor aqueous solubility of 3-(2-Chlorophenoxy)piperidine is primarily due to its molecular structure. While the parent piperidine ring is miscible with water, the bulky and hydrophobic 2-chlorophenoxy substituent significantly reduces its affinity for aqueous media.[2][4] Several factors contribute to this:

  • Increased Hydrophobicity: The chlorophenyl group is nonpolar and repels water molecules, favoring aggregation of the compound itself.

  • Crystal Lattice Energy: If the compound is in a crystalline solid form, a significant amount of energy is required to break the crystal lattice before it can dissolve.[5] Crystalline solids are characterized by a regular, repeating three-dimensional structure, which makes them inherently less soluble than their amorphous counterparts.[6][7]

  • Weak Solute-Solvent Interactions: The hydrogen bonding potential of the piperidine nitrogen is sterically hindered by the adjacent chlorophenoxy group, reducing favorable interactions with water molecules.[8]

dot graph TD { A[3-(2-Chlorophenoxy)piperidine] --> B{Poor Aqueous Solubility}; B --> C[Increased Hydrophobicity]; B --> D[High Crystal Lattice Energy]; B --> E[Weak Solute-Solvent Interactions]; subgraph "Structural Features" C end subgraph "Solid-State Properties" D end subgraph "Intermolecular Forces" E end } caption: "Factors contributing to the poor aqueous solubility of 3-(2-Chlorophenoxy)piperidine."

Question 2: How can I improve the solubility of 3-(2-Chlorophenoxy)piperidine in my experiments?

Answer:

There are several effective strategies to enhance the solubility of 3-(2-Chlorophenoxy)piperidine. The optimal approach will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility of excipients with your system. The primary methods include pH adjustment, the use of co-solvents, and complexation.[9][10]

dot graph TD { A[Start with Poorly Soluble 3-(2-Chlorophenoxy)piperidine] --> B{Select Solubility Enhancement Strategy}; B --> C[pH Adjustment]; B --> D[Co-solvent System]; B --> E[Complexation]; C --> F[Protonation of Piperidine Nitrogen]; D --> G[Modification of Solvent Polarity]; E --> H[Encapsulation of Hydrophobic Moiety]; } caption: "Decision workflow for selecting a solubility enhancement strategy."

Question 3: What is the role of pH in solubilizing 3-(2-Chlorophenoxy)piperidine and how do I implement it?

Answer:

Adjusting the pH is often the most straightforward and effective method for solubilizing basic compounds like 3-(2-Chlorophenoxy)piperidine.[11] The piperidine ring contains a secondary amine, which is basic and can be protonated in acidic conditions.

The Underlying Principle (Causality):

The nitrogen atom in the piperidine ring has a lone pair of electrons, making it a Brønsted-Lowry base. In an acidic solution, this nitrogen accepts a proton (H+) to form a positively charged piperidinium ion. This ionization dramatically increases the molecule's polarity, leading to much stronger interactions with polar water molecules and, consequently, a significant increase in aqueous solubility.[11][12]

Step-by-Step Protocol for pH Adjustment:

  • Initial Dispersion: Disperse the weighed amount of 3-(2-Chlorophenoxy)piperidine in your desired aqueous buffer (e.g., phosphate-buffered saline, citrate buffer). Start with a neutral or slightly basic pH.

  • Acid Titration: While stirring, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

  • Monitor Dissolution: Observe the dispersion. As the pH decreases, the compound should begin to dissolve.

  • pH Measurement: Use a calibrated pH meter to monitor the pH of the solution. Continue adding acid until the compound is fully dissolved.

  • Final pH Adjustment: Once the compound is dissolved, you can carefully adjust the pH back towards your target experimental pH with a dilute base (e.g., 0.1 M NaOH) if necessary. Be cautious, as increasing the pH too much may cause the compound to precipitate out of solution. The pH at which precipitation occurs is known as the pKa of the conjugate acid.

Troubleshooting:

  • Precipitation upon pH increase: If your compound precipitates when adjusting the pH back up, it indicates that you have exceeded the solubility limit at that specific pH. You may need to work at a lower pH or consider a combination of pH adjustment and a co-solvent.

  • Compound instability at low pH: Some compounds can degrade in highly acidic conditions. It is advisable to perform a preliminary stability check if you need to use a very low pH for an extended period.

Question 4: When should I use a co-solvent system, and which co-solvents are recommended?

Answer:

A co-solvent system is a mixture of a primary solvent (usually water) and a miscible organic solvent.[13][14] This approach is particularly useful when pH adjustment alone is insufficient or not compatible with your experimental setup.[15]

The Underlying Principle (Causality):

Co-solvents work by reducing the overall polarity of the solvent system.[13] This makes the solvent more "like" the hydrophobic solute, thereby improving the solubility of the non-polar 2-chlorophenoxy moiety of your compound. Common co-solvents create a more favorable environment for the dissolution of poorly water-soluble drugs.[14]

Recommended Co-solvents and Their Properties:

Co-solventTypical Concentration Range (%)Key Properties & Considerations
Dimethyl Sulfoxide (DMSO) 1-10% (can be higher for stock solutions)A powerful, aprotic solvent. Excellent for preparing high-concentration stock solutions. Can have cellular effects, so the final concentration in assays should be kept low (typically <0.5%).
Ethanol 5-20%A protic solvent that is generally well-tolerated in many biological systems. Can sometimes cause precipitation when diluted into aqueous buffers.[16]
Propylene Glycol (PG) 10-40%A viscous, non-toxic solvent commonly used in pharmaceutical formulations.[14]
Polyethylene Glycol 400 (PEG 400) 20-50%A low-molecular-weight polymer that is an effective solubilizer for many poorly soluble compounds.[17]

Step-by-Step Protocol for Using a Co-solvent:

  • Prepare Stock Solution: Dissolve the 3-(2-Chlorophenoxy)piperidine in the chosen pure co-solvent (e.g., DMSO) to create a high-concentration stock solution. Gentle warming or sonication may aid dissolution.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental medium.

  • Observe for Precipitation: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness). If precipitation occurs, you have exceeded the solubility limit in that co-solvent/aqueous mixture.

  • Final Concentration: Ensure the final concentration of the co-solvent in your experiment is compatible with your assay and below any known toxic levels.

Troubleshooting:

  • "Crashing out": If the compound precipitates upon dilution from the stock solution, try a different co-solvent or a combination of co-solvents. Alternatively, use a lower concentration stock solution.

  • Viscosity Issues: High concentrations of PG or PEG 400 can increase the viscosity of your solution, which may affect pipetting accuracy.

Question 5: What is cyclodextrin-mediated solubilization, and how can it be applied to 3-(2-Chlorophenoxy)piperidine?

Answer:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate poorly soluble "guest" molecules, like 3-(2-Chlorophenoxy)piperidine, forming an inclusion complex that has significantly improved aqueous solubility.[19][20][21]

The Underlying Principle (Causality):

The hydrophobic 2-chlorophenoxy portion of your molecule can fit into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water.[18] This effectively "hides" the hydrophobic part of your compound from the aqueous environment, leading to enhanced solubility.[22]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeAbbreviationKey Features
Hydroxypropyl-β-cyclodextrin HP-β-CDHigh aqueous solubility and low toxicity, making it a popular choice for in vitro and in vivo studies.[22]
Sulfobutylether-β-cyclodextrin SBE-β-CDAnionic derivative with very high aqueous solubility and a good safety profile.[22]

Step-by-Step Protocol for Cyclodextrin Complexation:

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to the desired concentration (e.g., 10% w/v).

  • Add Compound: Add the 3-(2-Chlorophenoxy)piperidine to the cyclodextrin solution.

  • Facilitate Complexation: Stir or shake the mixture for several hours at room temperature to allow for the formation of the inclusion complex. Sonication can sometimes accelerate this process.

  • Clarify Solution: If any undissolved material remains, it can be removed by filtration (using a 0.22 µm filter) or centrifugation.

Troubleshooting:

  • Incomplete Solubilization: If the compound does not fully dissolve, try increasing the concentration of the cyclodextrin or allowing for a longer complexation time.

  • Competition: Be aware that other components in your experimental medium could potentially compete with your compound for binding to the cyclodextrin.

Question 6: Can I use solid dispersion techniques for this compound?

Answer:

Yes, solid dispersion is an advanced technique that can significantly enhance the solubility and dissolution rate of poorly soluble compounds.[23][24][25][26] This method involves dispersing the compound in a solid hydrophilic carrier, often in an amorphous state.[27]

The Underlying Principle (Causality):

By dispersing the compound at a molecular level within a hydrophilic matrix, you prevent the formation of a stable crystal lattice.[2] The amorphous form of a drug is in a higher energy state and is more readily soluble than its crystalline counterpart.[5][28][29] The carrier also improves the wettability of the compound.[27]

Common Solid Dispersion Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene Glycols (PEGs)

  • Hydroxypropyl Methylcellulose (HPMC)

This is a more complex formulation strategy typically employed in later-stage drug development, but it is a powerful tool for overcoming significant solubility challenges. [23][24]

Summary of Key Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the basic piperidine nitrogenSimple, effective, uses common lab reagentsPotential for compound instability at extreme pHs; may not be suitable for all experimental conditions
Co-solvents Reduces solvent polarityEasy to prepare stock solutions; can achieve high concentrationsPotential for co-solvent toxicity or interference in assays; risk of precipitation upon dilution
Cyclodextrin Complexation Encapsulation of the hydrophobic moietyLow toxicity; suitable for in vivo useCan be more expensive; potential for competitive binding
Solid Dispersion Formation of an amorphous, high-energy stateSignificant increase in dissolution rate and solubilityMore complex to prepare; requires specialized equipment

References

  • Shobe, D. (2018). How does branching increase the solubility in amines?. Quora. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methylphenoxy)Piperidine. Retrieved from [Link]

  • Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. RSC Advances, 13(34), 23638-23659. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Crystalline and Amorphous Solids. Retrieved from [Link]

  • PubMed Central. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Springer. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

  • Quora. (2017). Why amorphous is more soluble than crystalline drugs?. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • PubMed. (2020). Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. Retrieved from [Link]

  • JETIR. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Retrieved from [Link]

  • University of Bath. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Curia Global. (n.d.). Amorphous Solids: Implications for Solubility and Stability. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • PubMed. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • BYJU'S. (n.d.). Difference between Crystalline and Amorphous. Retrieved from [Link]

  • Google Patents. (n.d.). US6136799A - Cosolvent formulations.
  • MDPI. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved from [Link]

  • PubMed. (n.d.). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]

  • Wisdomlib. (2025). Cosolvent system: Significance and symbolism. Retrieved from [Link]

  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Solubility Enhancement by Solid Dispersion Method: An Overview. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • Sanjay Chemicals. (n.d.). PIPERIDINE. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-(2-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 2-chlorophenol from the final product, 3-(2-Chlorophenoxy)piperidine. The methodologies described herein are grounded in fundamental chemical principles to ensure robust and reproducible purification.

Core Principle: Leveraging Acidity and Basicity for Separation

The successful separation of 3-(2-Chlorophenoxy)piperidine from 2-chlorophenol hinges on the significant difference in their acid-base properties.

  • 2-Chlorophenol is a weak acid due to its phenolic hydroxyl group (pKa ≈ 8.5)[1][2]. When treated with a moderately strong aqueous base (e.g., sodium hydroxide), it is deprotonated to form the sodium 2-chlorophenoxide salt. This salt is ionic and, therefore, highly soluble in water and insoluble in common organic solvents.

  • 3-(2-Chlorophenoxy)piperidine contains a secondary amine within the piperidine ring, making it a base (pKa of the conjugate acid ≈ 11.2)[3]. It remains in its neutral, free base form under basic conditions and is soluble in organic solvents but not in water.

This difference is the cornerstone of the primary purification method: liquid-liquid extraction.

Troubleshooting and Frequently Asked Questions (FAQs)

Here we address specific issues that may be encountered during the purification process.

Q1: My post-reaction NMR spectrum shows a persistent peak for 2-chlorophenol even after a basic aqueous wash. What's going wrong?

A: This is a common issue and usually points to an incomplete acid-base extraction. Here are the likely causes and solutions:

  • Insufficient Base: The aqueous base may not be concentrated enough or used in sufficient volume to deprotonate all the 2-chlorophenol. The pH of the aqueous layer should be robustly basic, ideally pH 11-12, to ensure complete conversion of the phenol to its water-soluble salt.

    • Solution: After adding the aqueous base (e.g., 1-2 M NaOH), shake the separatory funnel, allow the layers to separate, and test the pH of the aqueous (bottom) layer using pH paper. If it's not strongly basic, add more NaOH solution. Repeat the wash at least two to three times to ensure exhaustive removal.

  • Poor Mixing: Insufficient agitation of the biphasic mixture can lead to poor mass transfer between the organic and aqueous layers.

    • Solution: Ensure vigorous shaking of the separatory funnel for 1-2 minutes during each wash, remembering to vent frequently to release any pressure buildup.

  • Emulsion Formation: The presence of partially soluble intermediates or the use of an overly concentrated base can sometimes lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers that prevents clean separation.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous phase, often forcing the separation of layers. In stubborn cases, allowing the mixture to stand for an extended period or gentle swirling, rather than vigorous shaking, can help.

Q2: My final product yield is very low after the liquid-liquid extraction. Where could my product have gone?

A: Product loss during extraction is often due to the accidental protonation of the desired piperidine derivative, causing it to partition into the aqueous layer.

  • Cause: If the reaction mixture was acidic before the basic wash (e.g., from an acidic catalyst or byproduct), the 3-(2-Chlorophenoxy)piperidine would exist as its protonated hydrochloride salt. This salt is water-soluble. If you proceed directly to a neutral or basic water wash without first ensuring the organic layer is basic, a significant portion of your product will be lost to the aqueous phase.

    • Solution: Before any aqueous wash, ensure your crude product, dissolved in an organic solvent like ethyl acetate or dichloromethane, is treated with a base to neutralize any residual acid and convert your product to the free base form. The subsequent washes with aqueous NaOH will then serve to remove the phenol without affecting your product.

Q3: I've removed the 2-chlorophenol, but my product is a discolored oil that won't solidify. How can I purify it further?

A: Discoloration often points to minor, high-molecular-weight or oxidized impurities[4]. If the product is an oil (also known as a "gum" or "tar"), crystallization is not a viable option.

  • Solution 1: Flash Column Chromatography: This is the most effective method for purifying non-crystalline compounds. Since 3-(2-Chlorophenoxy)piperidine is a basic amine, it can streak or "tail" on standard silica gel[5]. To prevent this, add a small amount of a basic modifier to your eluent system.

    • Recommended Mobile Phase: Start with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes). Add 0.5-1% triethylamine (Et₃N) to the mobile phase. The triethylamine will occupy the acidic silanol groups on the silica surface, preventing your basic product from adsorbing too strongly and resulting in sharp, well-defined peaks.

  • Solution 2: Salt Formation and Crystallization: You can convert the basic piperidine product into a crystalline salt, which is often easier to purify.

    • Procedure: Dissolve the crude oily product in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether (or a similar non-aqueous acid) dropwise until precipitation ceases. The resulting 3-(2-Chlorophenoxy)piperidine hydrochloride salt can then be isolated by filtration and recrystallized[4][5]. The pure free base can be recovered by dissolving the salt in water, basifying with NaOH, and extracting back into an organic solvent.

Data Summary: Physicochemical Properties

A clear understanding of the physical properties of the starting material and product is critical for designing an effective purification strategy.

Property2-Chlorophenol3-(2-Chlorophenoxy)piperidine
Molecular Formula C₆H₅ClOC₁₁H₁₄ClNO
Molecular Weight 128.56 g/mol [6][7]211.69 g/mol (Free Base)[8]
Appearance Colorless to light brown liquid[9][10]Typically a solid or oil
Boiling Point ~175 °C[6][10][11]Not readily available; expected to be significantly higher
Melting Point ~8-9 °C[1][7]Not readily available for the free base
pKa ~8.5 (weakly acidic)[1][2]~11.2 (pKa of conjugate acid, basic)[3]
Solubility Slightly soluble in water; soluble in organic solvents and aqueous alkali[9]Insoluble in water; soluble in most organic solvents

Recommended Experimental Protocols

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This is the primary and most efficient method for removing bulk 2-chlorophenol.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Basic Wash: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release pressure.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The organic layer contains your product, and the aqueous layer contains the sodium 2-chlorophenoxide salt. Drain the lower (aqueous) layer.

  • Repeat Washes: Repeat the wash with fresh 1 M NaOH solution two more times to ensure complete removal of the phenol.

  • Brine Wash: Wash the organic layer once with an equal volume of brine (saturated aq. NaCl). This helps to remove residual water and break any minor emulsions.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified 3-(2-Chlorophenoxy)piperidine.

Protocol 2: Purification by Flash Column Chromatography

Use this method if impurities remain after extraction or if the product is an oil.

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane), adding silica, and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the slurry solvent.

  • Eluent Preparation: Prepare a mobile phase consisting of a hexane/ethyl acetate mixture containing 1% triethylamine (v/v). The exact ratio of hexanes to ethyl acetate should be determined by prior thin-layer chromatography (TLC) analysis.

  • Loading and Elution: Carefully load the dried, adsorbed sample onto the top of the column. Begin elution with the prepared mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying 3-(2-Chlorophenoxy)piperidine.

PurificationWorkflow cluster_main Purification Strategy Start Crude Reaction Mixture (Product + 2-Chlorophenol) Extraction Liquid-Liquid Extraction (Organic Solvent + Aq. NaOH) Start->Extraction CheckPurity Check Purity (TLC, NMR, LCMS) Extraction->CheckPurity NotPure Impurities Remain? CheckPurity->NotPure Analysis PureProduct Pure Product (Solvent Removal) NotPure->PureProduct Yes Chromatography Flash Column Chromatography (Silica Gel + 1% Et3N in Eluent) NotPure->Chromatography No (Product is an oil) Crystallization Crystallization / Salt Formation NotPure->Crystallization No (Product is a solid) Chromatography->PureProduct Crystallization->PureProduct

Caption: Decision workflow for purifying 3-(2-Chlorophenoxy)piperidine.

Safety and Handling

  • 2-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[7][12] It causes severe skin burns and eye damage and is toxic to aquatic life.[7][12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • 3-(2-Chlorophenoxy)piperidine Hydrochloride: May cause skin and eye irritation. Handle with standard laboratory precautions.

  • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care, wearing appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all chemicals before beginning any experimental work.[12][13]

References

  • A&A Pharmachem. 2-Chlorophenol CAS 95-57-8: Properties, Applications, Environmental Impact & Safety.[Link]

  • PubChem. 2-Chlorophenol | C6H4ClOH | CID 7245.[Link]

  • LookChem. 2-Chlorophenol | 95-57-8.[Link]

  • PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542.[Link]

  • New Jersey Department of Health. Hazard Summary: 2-Chlorophenol.[Link]

  • Wikipedia. 2-Chlorophenol.[Link]

  • Wikipedia. Piperidine.[Link]

  • Loba Chemie. 2-CHLOROPHENOL | 95-57-8.[Link]

  • PubChem. 3-(2-Methylphenoxy)Piperidine | C12H17NO | CID 24902282.[Link]

  • Carl ROTH. Safety Data Sheet: 2-Chlorophenol.[Link]

  • Google Patents.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

  • ResearchGate. Crystallization and Purification.[Link]

  • Organic Chemistry Portal. Piperidine synthesis.[Link]

  • University of Fribourg. Guide for crystallization.[Link]

  • PubChem. 4-(4-Chlorophenoxy)piperidine | C11H14ClNO | CID 5199889.[Link]

  • University of Rochester. How To: Purify by Crystallization.[Link]

Sources

Technical Support Center: Optimizing Chiral Resolution of 3-(2-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 3-(2-Chlorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the diastereomeric salt crystallization of this key chiral intermediate.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: The Diastereomeric Salt is Not Crystallizing; It's "Oiling Out."

Question: I've combined my racemic 3-(2-Chlorophenoxy)piperidine with the chiral resolving agent in the chosen solvent and heated it to dissolution. Upon cooling, instead of forming crystals, a viscous, immiscible liquid (an oil) separates from the solution. What's happening and how can I fix it?

Answer:

Core Problem: "Oiling out," or liquid-liquid phase separation, occurs when the supersaturation of the diastereomeric salt is too high, causing it to separate as a solute-rich liquid phase instead of an ordered solid crystal lattice[1][2]. This is a kinetic phenomenon often favored over the thermodynamically stable crystalline state when crystallization is kinetically hindered[2].

Causality & Recommended Solutions:

  • High Supersaturation Rate: Rapid cooling is a primary cause. The solution becomes highly supersaturated too quickly, not allowing enough time for molecular arrangement into a crystal structure.

    • Solution: Implement a controlled, slow cooling ramp. Instead of letting the solution cool at room temperature or in an ice bath, use a programmable bath to decrease the temperature by 5-10 °C per hour. This slower rate of supersaturation generation favors crystal growth over oiling[2].

  • Inappropriate Solvent Choice: The solvent may be too "good," keeping the salt highly solvated even at lower temperatures, or it may be too "poor," causing a rapid crash-out.

    • Solution 1 (Solvent Screening): The key is finding a solvent where the desired diastereomeric salt is sparingly soluble at low temperatures, while the undesired diastereomer remains more soluble. A screening process is essential.

    • Solution 2 (Co-solvent System): If a single solvent fails, a co-solvent system can modulate solubility. If using a polar solvent like ethanol results in oiling, try adding a less polar co-solvent like methyl tert-butyl ether (MTBE) or toluene. This reduces the overall solvating power of the system, encouraging crystallization. Start with a 9:1 or 4:1 primary solvent to co-solvent ratio and adjust as needed[1].

  • Presence of Impurities: Impurities, including the undesired diastereomer, can inhibit nucleation and promote oiling by interfering with crystal lattice formation[1][3].

    • Solution: Ensure the starting racemic amine is of high purity (>99%). If necessary, purify the racemate by distillation or column chromatography before performing the resolution.

  • Seeding Strategy: Spontaneous nucleation can be unreliable.

    • Solution: Introduce seed crystals of the desired diastereomeric salt once the solution is slightly supersaturated (i.e., after cooling slightly below the dissolution temperature). This provides a template for ordered crystal growth and can bypass the kinetic barrier to nucleation, preventing oiling[2].

Issue 2: The Yield of the Resolved Diastereomeric Salt is Very Low.

Question: I am getting crystalline material, but the yield is consistently below 20% (theoretical maximum is 50%). How can I improve this?

Answer:

Core Problem: Low yield indicates that a significant portion of the desired diastereomeric salt is remaining in the mother liquor. This is an optimization challenge related to solubility, stoichiometry, and equilibration.

Causality & Recommended Solutions:

  • Suboptimal Resolving Agent Stoichiometry: Using a full equivalent of the resolving agent can sometimes increase the solubility of both diastereomeric salts.

    • Solution: Experiment with using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 to 0.6 equivalents). This ensures that only the less soluble diastereomeric salt crystallizes, leaving the more soluble salt and the excess of the other enantiomer in solution.

  • Solvent Choice: The solubility of the desired salt in the chosen solvent at the filtration temperature may be too high.

    • Solution: Re-evaluate the solvent system with the goal of minimizing the target salt's solubility at the crystallization temperature. Refer to the solvent screening table in the FAQ section. Additionally, ensure the solution is cooled sufficiently before filtration, but without causing the undesired diastereomer to precipitate.

  • Insufficient Crystallization Time: Crystallization is a time-dependent process.

    • Solution: Increase the aging time. After the initial cooling and crystallization, allow the slurry to stir at the final temperature for several hours (e.g., 4-12 hours) to allow for complete crystallization of the less soluble salt.

Issue 3: The Enantiomeric Excess (e.e.) of the Liberated Amine is Poor.

Question: After isolating the crystalline salt, liberating the free amine with a base, and analyzing the product, the enantiomeric excess is low (<80% e.e.). What is causing this poor selectivity?

Answer:

Core Problem: Low enantiomeric excess means that the undesired diastereomeric salt is co-crystallizing with the desired one. This happens when the solubility difference between the two diastereomeric salts is small in the chosen solvent system.

Causality & Recommended Solutions:

  • Poor Diastereomeric Discrimination in the Solvent: The chosen solvent may not provide a sufficient difference in solubility between the (R,R) and (S,R) salts (or (S,S) and (R,S) salts).

    • Solution: This is the most critical parameter to screen. The ideal solvent will maximize the solubility difference. A systematic screening of solvents with varying polarities (e.g., alcohols, esters, ketones, ethers, and their mixtures) is the most effective way to improve e.e.

  • Recrystallization is Required: A single crystallization is often insufficient to achieve high purity.

    • Solution: Perform a recrystallization of the isolated diastereomeric salt. Dissolve the salt in the minimum amount of hot solvent (the same one used for the resolution or a different, optimized one) and cool slowly to recrystallize. This second step will purify the desired diastereomer, significantly boosting the e.e. of the final product.

  • Solid-State Equilibration: If the system is allowed to equilibrate for too long at a higher temperature, the initial kinetic resolution advantage may be lost.

    • Solution: Once a sufficient amount of crystalline solid has formed, cool the mixture to a lower temperature (e.g., 0-5 °C) to lock in the kinetic selectivity and minimize re-dissolution and equilibration.

Experimental Workflow & Troubleshooting Diagram

The following diagram outlines a logical workflow for developing and troubleshooting the chiral resolution process.

G cluster_prep Phase 1: Preparation & Screening cluster_exp Phase 2: Crystallization Experiment cluster_troubleshoot Phase 3: Troubleshooting cluster_finish Phase 4: Success Start Start: Racemic 3-(2-Chlorophenoxy)piperidine ScreenRA Screen Chiral Resolving Agents (e.g., Tartaric Acid, DBTA, CSA) Start->ScreenRA ScreenSolv Screen Solvents (Alcohols, Ketones, Esters, etc.) ScreenRA->ScreenSolv Dissolve Dissolve Racemate & Agent in Hot Solvent ScreenSolv->Dissolve Cool Controlled Cooling Dissolve->Cool Check Observe Outcome Cool->Check Oil Problem: Oiling Out Check->Oil Liquid phase separates LowYield Problem: Low Yield Check->LowYield Crystals form, <20% yield LowEE Problem: Low e.e. Check->LowEE Crystals form, low purity Success Good Crystals Formed (Yield >35%, e.e. >95%) Check->Success Solid crystals form Sol_Oil Adjust Cooling Rate Change Solvent/Co-solvent Use Seeding Oil->Sol_Oil Re-run Sol_Yield Adjust Stoichiometry Increase Crystallization Time Cool to Lower Temp LowYield->Sol_Yield Re-run Sol_EE Recrystallize Salt Re-screen Solvents Optimize Temp Profile LowEE->Sol_EE Re-run Sol_Oil->Dissolve Re-run Sol_Yield->Dissolve Re-run Sol_EE->Dissolve Re-run Isolate Isolate Salt & Liberate Free Amine Success->Isolate Analyze Analyze Final Product (Chiral HPLC) Isolate->Analyze

Caption: Troubleshooting workflow for diastereomeric salt resolution.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral resolving agent for 3-(2-Chlorophenoxy)piperidine?

Since 3-(2-Chlorophenoxy)piperidine is a basic amine, you must use a chiral acid as the resolving agent.[4][5] The most common and commercially available agents are a good starting point. The choice depends on finding an agent that forms a diastereomeric salt with a significant solubility difference between the two diastereomers. A screening approach is the most reliable method.

Table 1: Common Chiral Resolving Agents for Amines

Resolving Agent Class Typical Solvents for Screening Comments
(+)- or (-)-Tartaric Acid Dicarboxylic Acid Methanol, Ethanol, Isopropanol A cost-effective, widely used agent. Often forms highly crystalline salts.[6]
(+)- or (-)-Dibenzoyl-D/L-tartaric acid (DBTA) Tartaric Acid Derivative Acetone, Ethyl Acetate, Acetonitrile More lipophilic than tartaric acid; can be effective when tartaric acid fails.
(+)- or (-)-O,O'-Di-p-toluoyl-D/L-tartaric acid (DPTTA) Tartaric Acid Derivative Similar to DBTA Often provides excellent discrimination.
(1R)- or (1S)-(-)-10-Camphorsulfonic acid (CSA) Sulfonic Acid Ethanol, Isopropanol, Ethyl Acetate A strong acid that can be effective for weakly basic amines.[6]

| (R)- or (S)-(-)-Mandelic Acid | α-Hydroxy Acid | Water, Alcohols | Another common, cost-effective option. |

Q2: What is the role of the solvent in diastereomeric salt resolution?

The solvent is arguably the most critical variable. It must:

  • Fully dissolve both the racemic amine and the resolving agent at an elevated temperature.

  • Provide a significant difference in solubility between the two resulting diastereomeric salts at a lower temperature.

  • Allow for the formation of a stable, filterable crystalline solid.

The interactions (e.g., hydrogen bonding, van der Waals forces) between the solvent and the diastereomeric salts dictate their relative solubilities.[5] Therefore, a solvent that interacts differently with the two diastereomers is key to successful resolution.

Q3: How do I determine the enantiomeric excess (e.e.) of my resolved product?

The most common and accurate methods are chromatographic.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to separate and elute at different times.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The amine may need to be derivatized first to increase its volatility.[7]

Other methods like Nuclear Magnetic Resonance (NMR) using chiral shift reagents or polarimetry can also be used, but HPLC and GC are generally preferred for their accuracy and sensitivity.[8][9]

Q4: Can I recover the "wrong" enantiomer from the mother liquor?

Yes. After filtering off the desired crystalline diastereomeric salt, the mother liquor is enriched in the other enantiomer. You can recover this enantiomer by:

  • Evaporating the solvent from the mother liquor.

  • Treating the residue with a strong base (like NaOH) to break the salt and liberate the free amine.[10]

  • Extracting the amine into an organic solvent.

This recovered, enriched amine can be racemized and recycled back into the process to improve overall efficiency, a critical consideration for industrial-scale production.[4]

Protocols

Protocol 1: General Procedure for Screening Resolving Agents
  • Setup: In parallel vials, dissolve 100 mg of racemic 3-(2-Chlorophenoxy)piperidine in 1 mL of a test solvent (e.g., ethanol).

  • Addition: To each vial, add 0.5 equivalents of a different chiral resolving agent (e.g., (+)-Tartaric acid, (-)-DBTA, (+)-CSA).

  • Dissolution: Heat the vials with stirring until all solids dissolve.

  • Crystallization: Allow the vials to cool slowly to room temperature, then cool further to 4 °C.

  • Observation: Observe the vials for the formation of crystalline precipitate. Note any oiling out.

  • Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Liberate the free amine by dissolving the salt in 1M NaOH and extracting with dichloromethane. Analyze the organic extract by chiral HPLC to determine the e.e.

References

  • Chiral resolution. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Clayden, J., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Available from: [Link]

  • Bizzarri, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). Available from: [Link]

  • Shvo, Y., & Duddu, R. (2011). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 16(5), 4113–4128. Available from: [Link]

  • Clayden, J., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available from: [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]

  • Reeves, J. T., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(34), 11041–11049. Available from: [Link]

  • Di-Tusa, M. R., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules, 16(12), 10298-10310. Available from: [Link]

  • Wang, T., et al. (2014). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Organic Process Research & Development, 18(2), 331-337. Available from: [Link]

  • Jiang, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 379-386. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

  • LibreTexts Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers. Available from: [Link]

  • Nieto, S., et al. (2010). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Molecules, 15(1), 339-348. Available from: [Link]

  • Bogen, S. L., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S. Patent Application No. 11/838,683.
  • Tanasova, M., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2535-2545. Available from: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available from: [Link]

  • Rowles, H. T., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Nature Communications, 12, 5984. Available from: [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? Available from: [Link]

Sources

stability of 3-(2-Chlorophenoxy)piperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 3-(2-Chlorophenoxy)piperidine . It addresses stability, handling, and troubleshooting specifically under acidic conditions, synthesizing organic chemistry principles with practical laboratory protocols.

Executive Summary: Stability Profile

3-(2-Chlorophenoxy)piperidine exhibits a bimodal stability profile in acidic media, dependent on acid strength and nucleophilicity of the counter-ion.

  • Dilute/Non-Nucleophilic Acids (HCl, H₂SO₄, TFA at RT): High Stability. The compound behaves as a typical secondary amine. It rapidly protonates to form the piperidinium salt, which is stable in solution. The aryl-alkyl ether linkage is robust against hydrolysis under these conditions due to the high bond dissociation energy of the

    
     bond.
    
  • Strong Nucleophilic Acids (Conc.[1] HBr, HI at Reflux): Unstable. Under forcing conditions, the ether linkage undergoes cleavage. This is critical to note: cleavage at the 3-position of the piperidine ring can trigger a rearrangement cascade via an aziridinium intermediate, leading to a mixture of regioisomers (3-substituted and 4-substituted degradants).

Troubleshooting Guide (Q&A)

Issue 1: "My compound disappeared from the organic layer during an acid workup."

Diagnosis: Phase Transfer due to Salt Formation. Explanation: This is the most common "false alarm." 3-(2-Chlorophenoxy)piperidine is a secondary amine (


). Upon contact with aqueous acid (pH < 7), it protonates to form the hydrophilic piperidinium cation, partitioning virtually 100% into the aqueous phase.
Solution: 
  • Retain the aqueous layer.

  • Neutralize carefully with cold NaOH or

    
     until pH > 10.
    
  • Extract back into an organic solvent (DCM or EtOAc). The free base will return to the organic layer.

Issue 2: "I see new impurity peaks after heating my compound in 48% HBr."

Diagnosis: Ether Cleavage & Aziridinium Scrambling. Explanation: You have likely cleaved the ether bond.[2][3] While the aryl


 bond is strong, the alkyl 

bond (piperidine side) is susceptible to

attack by strong nucleophiles (

,

) at high temperatures.
  • The Trap: The resulting 3-bromopiperidine is unstable. It can cyclize intramolecularly to form a 1-azabicyclo[3.1.0]hexane (aziridinium) cation . Subsequent nucleophilic attack can reopen this ring at either C3 or C4, scrambling your regiochemistry. Action: Avoid hydrohalic acids at high temperatures unless cleavage is the intended goal. Use non-nucleophilic acids like

    
     or Methanesulfonic acid if acidic conditions are required for other transformations.
    
Issue 3: "Is this compound stable in 0.1% TFA LC-MS mobile phases?"

Diagnosis: Confirmed Stability. Explanation: Yes. Trifluoroacetic acid (TFA) is a weak acid in this context and the trifluoroacetate anion is non-nucleophilic. The ether linkage is perfectly stable during standard HPLC/LC-MS run times and storage in the autosampler (up to 48 hours). Action: No modification to standard peptide/small-molecule methods is required.

Mechanistic Visualization

The following diagrams illustrate the divergent pathways of the compound in mild vs. strong acidic conditions.

Figure 1: Protonation vs. Degradation Pathways

This flowchart details the decision tree for the molecule's fate based on acid type.

StabilityPathways Start 3-(2-Chlorophenoxy)piperidine Acid Acidic Exposure Start->Acid Mild Route A: Mild/Dilute Acid (HCl, H2SO4, TFA, RT) Acid->Mild Low Temp / Non-Nuc Anion Strong Route B: Strong Nucleophilic Acid (Conc. HBr/HI, Heat) Acid->Strong High Temp + Br-/I- Salt Piperidinium Salt Formed (Reversible, Stable) Mild->Salt Protonation Cleavage Ether Cleavage Initiated Strong->Cleavage Nucleophilic Attack Aziridinium CRITICAL INTERMEDIATE: Aziridinium Ion Formation Cleavage->Aziridinium Intramolecular Cyclization ProductA 2-Chlorophenol Cleavage->ProductA ProductB Mixture: 3-Halo & 4-Halo Piperidines (Scrambled) Aziridinium->ProductB Ring Opening

Caption: Figure 1. Under mild conditions (Route A), the compound forms a stable salt. Under forcing conditions (Route B), ether cleavage leads to complex degradation via aziridinium rearrangement.

Experimental Protocols

Protocol A: Stability Stress Test (Validation)

Use this protocol to validate the integrity of your specific batch under your lab's conditions.

ConditionReagentTemp/TimeExpected Outcome
Control Water/MeOHRT / 24h100% Recovery
Acid (Mild) 0.1 M HClRT / 24hStable (Forms Salt)
Acid (Strong) 1.0 M HCl60°C / 4hStable (Ether intact)
Acid (Forcing) 48% HBrReflux / 2hDegradation (Phenol release)
Oxidative 3%

RT / 4hPotential Degradation (N-Oxide)

Step-by-Step Procedure:

  • Preparation: Dissolve 5 mg of compound in 1 mL of solvent/acid matrix.

  • Incubation: Heat/stir according to the table above.

  • Quenching (Critical): For acidic samples, neutralize with saturated

    
    before extraction. Do not inject acidic samples directly if using a pH-sensitive column.
    
  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Parent Peak: ~Retention Time X.

    • Degradant (2-Chlorophenol): Will elute earlier (less hydrophobic than the parent) or later depending on column chemistry, but has a distinct UV spectrum.

Protocol B: Recovery from Acidic Waste

If material is accidentally lost to an acidic aqueous waste stream:

  • Isolate the aqueous layer.

  • Cool to 0-5°C in an ice bath.

  • Slowly add 50% NaOH solution dropwise with stirring. Monitor pH.

  • Stop Point: When pH reaches 12-14, the solution will likely turn cloudy as the free base precipitates (oils out).

  • Extract 3x with Dichloromethane (DCM).

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    

References

  • Ether Cleavage Mechanisms

    • Master Organic Chemistry. "Cleavage of Ethers with Acid."[1][3][4] Accessed Feb 2026.[5]

  • Piperidine Ring Stability & Aziridinium Rearrangement

    • Dolfen, J., et al.[1][6] "Bicyclic Aziridinium Ions in Azaheterocyclic Chemistry." Advanced Synthesis & Catalysis, 2016.[6]

  • General Reactivity of Aryl Alkyl Ethers

    • Chemistry LibreTexts. "18.3: Reactions of Ethers - Acidic Cleavage."
  • Compound Data (Analogous Structures)

    • Sigma-Aldrich. "3-(2-chlorophenoxy)piperidine hydrochloride Product Sheet."

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the H-NMR Spectrum Analysis of 3-(2-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Precision

In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent investigation is built. 3-(2-Chlorophenoxy)piperidine, a molecule featuring a flexible saturated heterocycle linked to a substituted aromatic ring, presents a classic analytical challenge. Its structural complexity, arising from the conformational dynamics of the piperidine ring and the electronic effects of its substituents, demands a robust analytical approach.

This guide provides an in-depth analysis of 1H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural characterization of 3-(2-Chlorophenoxy)piperidine. Moving beyond a simple data report, this document offers a comparative framework, weighing the strengths and limitations of 1H-NMR against complementary analytical techniques. It is designed for researchers and drug development professionals who require not just data, but a comprehensive understanding of the causality behind the analytical choices that ensure scientific integrity.

Pillar 1: Deconstructing the Molecule - A Predictive 1H-NMR Analysis

Before stepping into the laboratory, a theoretical prediction of the 1H-NMR spectrum is an essential exercise. This process transforms the analysis from a passive observation into an active, hypothesis-driven investigation. The structure of 3-(2-Chlorophenoxy)piperidine can be dissected into three distinct spin systems: the piperidine ring protons, the 2-chlorophenoxy aromatic protons, and the amine (N-H) proton.

The foundational principles governing the spectrum are chemical shift (δ) , which indicates the electronic environment of a proton, integration , which reveals the relative number of protons generating a signal, and spin-spin coupling (J-coupling) , which provides information on the connectivity of adjacent protons.[1][2]

The Piperidine Ring: A Conformationally Dynamic System

The piperidine ring typically adopts a chair conformation, leading to two distinct proton environments: axial and equatorial.[3] This conformational heterogeneity, coupled with the C3-substituent, results in a complex, often overlapping series of signals in the aliphatic region of the spectrum (typically δ 1.5-3.5 ppm).

  • H3 Proton: This proton, being directly attached to the carbon bearing the electronegative phenoxy group, will be the most downfield of the piperidine protons. Its chemical shift is anticipated to be in the δ 4.0-4.5 ppm range. Its multiplicity will be complex, appearing as a multiplet due to coupling with the adjacent H2 and H4 protons.

  • H2 and H6 Protons: These protons are adjacent to the nitrogen atom. Their chemical shifts are typically found in the δ 2.8-3.2 ppm region.[4] The presence of the C3 substituent breaks the molecule's symmetry, making the H2 and H6 protons chemically non-equivalent. They will appear as distinct multiplets.

  • H4 and H5 Protons: These methylene protons are furthest from the substituents and will therefore be the most shielded (upfield), likely appearing in the δ 1.5-2.0 ppm range as overlapping multiplets.

The vicinal coupling constants (³J) between adjacent protons in the piperidine ring are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[5][6][7] This means that axial-axial couplings (dihedral angle ≈ 180°) are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings (dihedral angle ≈ 60°) are smaller (2-5 Hz). This difference is key to assigning stereochemistry in piperidine derivatives.

The 2-Chlorophenoxy Group: An Aromatic Signature

The aromatic region of the spectrum (δ 6.8-7.5 ppm) will display signals for the four protons on the substituted benzene ring. The electron-donating ether oxygen and the electron-withdrawing chlorine atom will influence the chemical shifts of these protons.[8]

  • The protons will appear as a series of doublets, triplets, or doublet of doublets, characteristic of a 1,2-disubstituted benzene ring. The exact shifts and coupling patterns provide definitive information about the substitution pattern. For example, the proton ortho to the chlorine atom will likely be the most downfield in this system.

The Amine (N-H) Proton

The secondary amine proton (N-H) gives a signal that can be variable in both chemical shift (often δ 1.5-3.0 ppm, but can be broader) and appearance. It may appear as a broad singlet due to quadrupole broadening from the nitrogen atom or chemical exchange. It can also exhibit coupling to the adjacent H2 and H6 protons.

Predicted 1H-NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted Multiplicity
Aromatic Protons6.8 - 7.54HMultiplets (m)
H34.0 - 4.51HMultiplet (m)
H2, H62.8 - 3.24HMultiplets (m)
N-H1.5 - 3.0 (variable)1HBroad Singlet (br s)
H4, H51.5 - 2.04HMultiplets (m)

Pillar 2: The Experimental Protocol - Ensuring Data Integrity

A high-quality spectrum is contingent upon meticulous sample preparation and standardized instrument parameters. The following protocol is designed to yield reproducible and reliable data.

Step-by-Step Experimental Workflow
  • Sample Weighing: Accurately weigh 5-10 mg of 3-(2-Chlorophenoxy)piperidine.[9] Using a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio, especially for less sensitive experiments like ¹³C NMR.

  • Solvent Selection & Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[10]

    • Causality: Deuterated solvents are used because they are largely "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte signals.[11] The choice of solvent depends on the sample's solubility. CDCl₃ is a good first choice for many organic molecules.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Causality: TMS is chemically inert and its sharp, single peak does not typically overlap with analyte signals, providing a reliable reference point for the chemical shift scale.[12]

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Causality: This critical step removes any suspended particulate matter. Solid particles in the sample will disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and a loss of resolution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity across the sample.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve standard 3. Add Internal Standard (TMS) dissolve->standard filter 4. Filter into NMR Tube standard->filter insert 5. Insert Sample filter->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire Spectrum lock->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analysis Spectral Analysis process->analysis G cluster_primary Primary Analysis cluster_confirmation Confirmation & Refinement H_NMR 1H-NMR (C-H Framework) Proposed_Structure Proposed Structure H_NMR->Proposed_Structure MS Mass Spec (Molecular Formula) MS->Proposed_Structure IR IR Spec (Functional Groups) IR->Proposed_Structure C_NMR 13C-NMR (Carbon Skeleton) Confirmed_Structure Confirmed Structure C_NMR->Confirmed_Structure TwoD_NMR 2D-NMR (Definitive Connectivity) TwoD_NMR->Confirmed_Structure Proposed_Structure->C_NMR Proposed_Structure->TwoD_NMR

Caption: Integrated workflow for unambiguous structural elucidation.

Conclusion

The analysis of the ¹H-NMR spectrum of 3-(2-Chlorophenoxy)piperidine is a multi-faceted task that relies on a deep understanding of spectroscopic principles, from the conformational dynamics of the piperidine ring to the electronic effects on the aromatic system. This guide has demonstrated that while a predictive analysis of the 1D ¹H-NMR spectrum provides a robust framework for structural assignment, the highest level of scientific confidence is achieved through a holistic and self-validating workflow. By integrating ¹H-NMR with complementary techniques like mass spectrometry, IR spectroscopy, and multidimensional NMR, researchers can move beyond plausible interpretations to definitive structural confirmation, ensuring the integrity and validity of their scientific endeavors.

References

  • Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues . ACS Omega. [Link] [13]2. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link] [3]3. 1H NMR Chemical Shifts . Organic Chemistry Data. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information . Soochow University. [Link]

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples . ResearchGate. [Link]

  • NMR Sample Preparation . University of Notre Dame. [Link] 14. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) . JEOL Ltd. [Link] [1]15. Vicinal Proton-Proton Coupling 3JHH . Organic Chemistry Data. [Link] [5]16. NMR Spectroscopy . University of Wisconsin-Madison. [Link]

  • NMR Coupling constant Karplus equation Organic Spectroscopy (Part-4) . YouTube. [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS . University of Missouri-St. Louis. [Link] [6]24. NMR - Interpretation . Chemistry LibreTexts. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy . University of Colorado Boulder. [Link] [2]26. NMR Sample Preparation . Western University. [Link] [11]27. Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates . SciSpace. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-(2-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation behavior of 3-(2-Chlorophenoxy)piperidine , a pharmacophore often encountered in the synthesis of serotonin reuptake inhibitors and analgesics. This technical analysis provides a predictive framework for distinguishing this compound from its regioisomers and degradation products.[1]

Executive Summary & Chemical Identity

3-(2-Chlorophenoxy)piperidine is a secondary amine featuring a piperidine ring ether-linked to a 2-chlorophenyl group.[1] Its mass spectral behavior is governed by the competition between the basic nitrogen of the piperidine ring and the ether linkage.

This guide compares the fragmentation efficiency and diagnostic ions of 3-(2-Chlorophenoxy)piperidine against its primary regioisomer, 4-(2-Chlorophenoxy)piperidine , utilizing both Electron Ionization (EI) and Electrospray Ionization (ESI).[1]

PropertyData
Compound Name 3-(2-Chlorophenoxy)piperidine
CAS Number 1185297-88-4 (HCl salt)
Formula C₁₁H₁₄ClNO
Exact Mass 211.0764 Da
Monoisotopic Mass (MH+) 212.0842 Da
Key Structural Feature Ether linkage at C3; Chlorine at ortho position of phenyl ring

Mechanistic Fragmentation Analysis

Electrospray Ionization (ESI-MS/MS)

In positive mode ESI, the molecule is readily protonated at the secondary amine nitrogen (


).[1]

Primary Pathway: Ether Cleavage (C-O Bond Scission) Under Collision-Induced Dissociation (CID), the most facile pathway is the cleavage of the ether bond. The charge is preferentially retained on the piperidine ring due to the high proton affinity of the secondary amine compared to the chlorophenoxy group.

  • Precursor:

    
     (
    
    
    
    ) /
    
    
    (
    
    
    )
  • Major Product Ion:

    
     (Tetrahydropyridinium ion)[1]
    
    • Mechanism:[1] Protonation of the ether oxygen followed by inductive cleavage releases neutral 2-chlorophenol (

      
      ).[1]
      
    • Diagnostic Value: High intensity; characteristic of the piperidine core.

Secondary Pathway: HCl Loss A minor pathway involves the elimination of hydrochloric acid or the chlorine radical, though this is less common in soft ionization than in EI.

Electron Ionization (EI-GC/MS)

In EI (70 eV), the molecular ion (


) is formed but is often short-lived.[1]
  • Alpha-Cleavage: The radical cation on the nitrogen triggers

    
    -cleavage of the piperidine ring.[2]
    
  • Diagnostic Fragment (

    
    ):  Loss of the chlorine atom (
    
    
    
    ).
  • Base Peak (

    
    ):  Similar to ESI, the piperidine ring fragment dominates.[1]
    

Visualization: Fragmentation Pathway[1][4][5]

The following diagram illustrates the dissociation logic, highlighting the critical differences between the 3-isomer and the 4-isomer pathways.

G Parent [M+H]+ Precursor m/z 212 (35-Cl) Intermediate Protonated Ether Intermediate Parent->Intermediate CID Energy Frag_176 Product Ion B [M - HCl]+ m/z 176 Parent->Frag_176 Minor Pathway (Loss of HCl) Frag_84 Product Ion A Piperidinyl Cation m/z 84 (Base Peak) Intermediate->Frag_84 Inductive Cleavage (Major Pathway) Neutral_Loss Neutral Loss 2-Chlorophenol (128 Da) Intermediate->Neutral_Loss

Caption: ESI-MS/MS fragmentation pathway of 3-(2-Chlorophenoxy)piperidine showing the dominant formation of the m/z 84 ion via neutral loss of 2-chlorophenol.

Comparative Analysis: 3-Isomer vs. 4-Isomer

Differentiation between 3-(2-Chlorophenoxy)piperidine and 4-(2-Chlorophenoxy)piperidine is a critical quality control step.[1] While their MS1 spectra are identical, MS2 and chromatography offer distinct separation vectors.

Feature3-(2-Chlorophenoxy)piperidine4-(2-Chlorophenoxy)piperidineComparison Insight
Retention Time (C18) Slightly EarlierSlightly LaterThe 3-isomer is generally more polar due to the proximity of the ether oxygen to the amine, reducing lipophilic surface area interaction.[1]
MS2 Base Peak


Both yield the piperidine ring fragment; not diagnostic alone.[1]
Secondary Fragments


The 3-isomer can undergo ring contraction to form pyrrolidine-like ions (

), whereas the 4-isomer fragmentation is more symmetric.[1]
Cl Isotope Ratio Preserved in ParentPreserved in ParentIdentical (3:1 ratio of

:

).[1]

Experimental Validation: To confirm the isomer identity without a standard, perform a Daughter Ion Scan at low collision energy (10-15 eV).[1] The 3-isomer exhibits a higher abundance of "surviving" precursor ion due to steric shielding of the ether oxygen by the ortho-chlorine in the folded conformer, whereas the 4-isomer (linear conformer) fragments more readily.

Experimental Protocol: LC-MS/MS Identification

This protocol is designed for self-validation using a Triple Quadrupole (QqQ) system.[1]

Step 1: Sample Preparation
  • Dissolve 1 mg of analyte in 1 mL Methanol (Stock: 1 mg/mL).

  • Dilute to 100 ng/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Critical Check: Ensure pH < 4 to fully protonate the piperidine nitrogen.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1][2]

Step 3: Mass Spectrometry Parameters (ESI+)
  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions (Quantification & Qualification):

    • Quantifier:

      
       (CE: 20 eV) – Most sensitive.[1]
      
    • Qualifier 1:

      
       (CE: 35 eV) – Specific (Loss of HCl).[1]
      
    • Qualifier 2:

      
       (CE: 20 eV) – Isotope confirmation.
      
Step 4: Data Interpretation
  • Acceptance Criteria: The ratio of the Quantifier to Qualifier 1 peak area must be consistent (<15% RSD) across injections.

  • Isotope Check: Verify the presence of the

    
     parent at 
    
    
    
    with ~33% intensity of the
    
    
    peak.

References

  • BenchChem. (2025).[1][2][3] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Piperidine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

  • PubChem. (2025).[1] 3-(2-chlorophenoxy)piperidine hydrochloride Compound Summary. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 3-(2-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity determination of 3-(2-Chlorophenoxy)piperidine. As an active pharmaceutical ingredient (API) intermediate or candidate, ensuring its purity is paramount for the safety and efficacy of the final drug product. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices to equip researchers, scientists, and drug development professionals with a practical, field-tested strategy.

Introduction: The Analytical Imperative for 3-(2-Chlorophenoxy)piperidine

3-(2-Chlorophenoxy)piperidine is a heterocyclic compound featuring a piperidine ring, a chiral center at the C3 position, and a chlorophenoxy moiety. Piperidine derivatives are ubiquitous in pharmaceuticals, forming the backbone of numerous drugs.[1] The purity profile of such a molecule is a critical quality attribute (CQA). Impurities can arise from the synthetic route (starting materials, by-products, intermediates), degradation, or storage and may pose a toxicological risk.[2][3]

The analytical challenge is twofold:

  • Achiral Purity: Quantifying process-related impurities that are structurally similar to the main compound.

  • Chiral Purity: Quantifying the unwanted enantiomer, as stereoisomers can have vastly different pharmacological and toxicological profiles.

Therefore, a comprehensive analytical strategy often requires more than one method to control both types of impurities effectively. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolution, sensitivity, and quantitative accuracy.[4][5]

Foundational Strategy: A Systematic Approach to Method Development

A haphazard "trial-and-error" approach is inefficient. A systematic, Quality by Design (QbD) informed strategy ensures the development of a robust, stability-indicating method.[2] Our approach is grounded in understanding the physicochemical properties of the analyte and potential impurities.

dot graph MethodDevelopmentWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions A [label="Analyte Characterization\n(pKa, logP, UV spectra)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Define Analytical Target Profile (ATP)\n(e.g., separate all impurities >0.05%)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Select HPLC Mode\n(Reversed-Phase vs. Chiral)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Screening Phase\n(Columns, Organic Modifiers)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Optimization Phase\n(Gradient, pH, Temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Method Validation (ICH Q2(R1))\n(Specificity, Linearity, Accuracy, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Routine Analysis & Lifecycle Management", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label=" informs "]; B -> C [label=" dictates "]; C -> D [label=" leads to "]; D -> E [label=" narrows down "]; E -> F [label=" finalizes for "]; F -> G [label=" enables "]; } dot Caption: A systematic workflow for HPLC method development.

Analyte Deep Dive: 3-(2-Chlorophenoxy)piperidine
  • Chromophore: The 2-chlorophenoxy group provides strong UV absorbance, making UV detection highly suitable. A UV scan would likely show maxima around 220-230 nm and a secondary maximum around 270-280 nm.

  • Basicity (pKa): The secondary amine in the piperidine ring is basic (estimated pKa ~9-10). This is the most critical parameter for reversed-phase HPLC. At a mobile phase pH below its pKa, the amine will be protonated (cationic), and at a pH above, it will be in its free base form. Uncontrolled ionization leads to poor peak shape (tailing) and shifting retention times.

  • Chirality: The molecule possesses a stereocenter at the C3 position, mandating a chiral separation method to determine enantiomeric purity.

Comparison of HPLC Methods: Reversed-Phase vs. Chiral Stationary Phase

No single HPLC method can typically resolve all process-related impurities and the enantiomer simultaneously. A dual-method approach is often the most robust solution.

Method A: Reversed-Phase HPLC for Process-Related Impurities

Reversed-phase HPLC (RP-HPLC) is the workhorse for pharmaceutical impurity profiling.[3][6] It separates compounds primarily based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the universal starting point due to its versatility and wide availability.[3] The choice between different C18 columns (e.g., varying in particle size, pore size, or end-capping) can fine-tune selectivity for closely related impurities.

  • Mobile Phase pH Control: This is non-negotiable for a basic compound like ours. To ensure consistent protonation and achieve sharp, symmetrical peaks, the mobile phase must be buffered at a pH at least 2 units below the analyte's pKa. A pH of 2.5-3.5 is ideal.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak efficiency and lower backpressure. A gradient elution (gradually increasing the percentage of organic modifier) is necessary to elute impurities with a wide range of polarities and the main API peak within a reasonable timeframe.[7]

Method B: Chiral HPLC for Enantiomeric Purity

Direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP).[8] These phases create a transient diastereomeric complex with the enantiomers, leading to different retention times.[9]

Causality Behind Experimental Choices:

  • Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are the most successful and versatile, capable of resolving a vast number of chiral compounds.[8] Screening several different polysaccharide-based columns is a standard starting strategy.

  • Mobile Phase Mode: Chiral separations can be performed in normal-phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase modes. Normal-phase often provides the best selectivity for this type of compound, but reversed-phase may be desired for compatibility with LC-MS.

  • Additives: Small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) are often required in the mobile phase to improve peak shape and resolution.[10]

Performance Comparison: Illustrative Data

The following table compares the performance of two hypothetical RP-HPLC methods against a chiral method for the analysis of 3-(2-Chlorophenoxy)piperidine, demonstrating the distinct advantages of each approach.

ParameterMethod A1 (RP-HPLC)Method A2 (RP-HPLC)Method B (Chiral HPLC)
Primary Goal Process Impurity ProfilingFast Process Impurity CheckEnantiomeric Purity
Column Standard C18 (250x4.6mm, 5µm)Superficially Porous C18 (100x4.6mm, 2.7µm)Chiralpak® IC-3 (250x4.6mm, 3µm)
Mobile Phase A: 0.1% H₃PO₄ in H₂OB: Acetonitrile (Gradient)A: 0.1% H₃PO₄ in H₂OB: Acetonitrile (Fast Gradient)Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min1.5 mL/min1.0 mL/min
Resolution (Rs) of critical impurity pair 2.11.8Not Applicable
Resolution (Rs) of enantiomers 0 (Co-elution)0 (Co-elution)> 2.5
Tailing Factor (Tf) for API 1.11.21.1
Analysis Time 35 min15 min20 min
Key Advantage High resolution for complex impurity profiles.High throughput for routine checks.Specific for stereoisomer separation.
Limitation Cannot resolve enantiomers.May compromise resolution of some minor impurities.Not suitable for general process impurities.

Detailed Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol describes a validated, stability-indicating method for determining the achiral purity of 3-(2-Chlorophenoxy)piperidine. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, as outlined in ICH Q2(R1) guidelines.[11][12]

dot graph DecisionTree { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Purity Analysis Required for\n3-(2-Cl-Phenoxy)piperidine", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Q1 [label="Is control of stereoisomers required?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; A1 [label="Develop Chiral HPLC Method\n(e.g., Polysaccharide CSP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q2 [label="Is control of process-related\nimpurities required?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; A2 [label="Develop Reversed-Phase HPLC Method\n(e.g., C18 with buffered mobile phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Complete Analytical\nControl Strategy", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Q1; Q1 -> A1 [label=" Yes "]; Q1 -> Q2 [label=" No "]; A1 -> Q2; Q2 -> A2 [label=" Yes "]; A2 -> End; Q2 -> End [label=" No "]; } dot Caption: Decision tree for selecting the correct analytical method.

Step 1: Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Phosphoric Acid (ACS grade).

  • Sample Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare 0.1% v/v Phosphoric Acid in Water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Solution: Accurately weigh ~10 mg of 3-(2-Chlorophenoxy)piperidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent to achieve a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration (100 µg/mL) using the Sample Diluent.

Step 3: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm (provides higher sensitivity) with bandwidth of 4 nm. Reference wavelength set to 360 nm with bandwidth of 10 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    25.0 10 90
    30.0 10 90
    30.1 90 10

    | 35.0 | 90 | 10 |

Step 4: Forced Degradation Study (for Method Validation)

To ensure the method is stability-indicating, forced degradation studies are essential.[13][14] This involves subjecting the sample to stress conditions to produce degradation products and demonstrating that the method can separate these degradants from the main peak and from each other.[15][16]

  • Acid/Base Hydrolysis: Reflux sample in 0.1N HCl and 0.1N NaOH.

  • Oxidation: Treat sample with 3% H₂O₂ at room temperature.

  • Thermal: Expose solid sample to 80 °C.

  • Photolytic: Expose sample solution to UV/Vis light as per ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active ingredient.[16] Peak purity analysis using a DAD detector should be performed to confirm that the main API peak is spectrally pure in all stressed samples.

Step 5: System Suitability and Validation

Before sample analysis, the system's suitability must be confirmed. As per ICH Q2(R1), key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[11][17]

  • System Suitability Test (SST):

    • Inject the standard solution six times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area < 2.0%.

      • Tailing Factor (USP) ≤ 1.5.

      • Theoretical Plates (USP) > 2000.

Conclusion: A Self-Validating and Authoritative Approach

Developing a purity method for 3-(2-Chlorophenoxy)piperidine requires a deep understanding of the molecule's chemistry and a systematic chromatographic strategy. A robust reversed-phase HPLC method, built on the principles of controlling the analyte's ionization state, is the cornerstone for assessing process-related impurities. This must be complemented by a highly specific chiral HPLC method to control enantiomeric purity. By grounding experimental choices in scientific causality, performing forced degradation studies, and adhering to ICH validation guidelines, a trustworthy and self-validating analytical protocol can be established. This ensures that the purity of this critical intermediate is controlled with the highest degree of scientific rigor, safeguarding the quality of the final pharmaceutical product.

References

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]

  • PharmaInfo. (n.d.).
  • ResearchGate. (2025). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • National Institutes of Health (NIH). (2023). Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin. [Link]

  • AWS. (n.d.). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CHLORDIAZEPOXIDEIN NOVEL EXCIPIENT CONTAINING FORMULATIONS. [Link]

  • The Pharmaceutical and Chemical Journal. (n.d.).
  • Google Patents. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • National Institutes of Health (NIH). (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • LCGC International. (2025).
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubMed. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

  • Separation Science. (2025). The role of forced degradation studies in stability indicating HPLC method development. [Link]

  • Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • IJRPR. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 3-(2-Chlorophenoxy)piperidine from its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of a molecule is paramount. Regioisomers—compounds with the same molecular formula but different spatial arrangements of substituents—can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive, in-depth technical framework for distinguishing 3-(2-Chlorophenoxy)piperidine from its key regioisomers using a multi-technique analytical approach. By understanding the underlying principles and interpreting the resulting data, you will be equipped to confidently identify and differentiate these closely related molecules.

The Challenge of Regioisomeric Differentiation

3-(2-Chlorophenoxy)piperidine and its regioisomers present a classic analytical challenge. Variations in the substitution pattern on both the piperidine and chlorophenoxy rings lead to subtle differences in their physicochemical properties. These differences, however, are often sufficient to be resolved by modern analytical instrumentation. This guide will focus on the most common and informative techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The primary regioisomers of 3-(2-Chlorophenoxy)piperidine that will be considered in this guide are:

  • Piperidine Ring Isomers:

    • 2-(2-Chlorophenoxy)piperidine

    • 4-(2-Chlorophenoxy)piperidine

  • Chlorophenoxy Ring Isomers:

    • 3-(3-Chlorophenoxy)piperidine

    • 3-(4-Chlorophenoxy)piperidine

Visualizing the Isomeric Landscape

To fully appreciate the analytical challenge, it is essential to visualize the structures of the target compound and its regioisomers.

G cluster_0 Target Compound cluster_1 Piperidine Ring Isomers cluster_2 Chlorophenoxy Ring Isomers 3-(2-Chlorophenoxy)piperidine 2-(2-Chlorophenoxy)piperidine 4-(2-Chlorophenoxy)piperidine 3-(3-Chlorophenoxy)piperidine 3-(4-Chlorophenoxy)piperidine G cluster_workflow GC-MS Workflow Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Ionization (EI) Ionization (EI) Chromatographic Separation->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Data Interpretation Data Interpretation Mass Analysis->Data Interpretation

Precision in Purity: Comparative Guide to Elemental Analysis Standards for 3-(2-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Chlorophenoxy)piperidine (CAS 902837-29-0) is a critical pharmacophore in the synthesis of serotonin reuptake inhibitors and GPCR ligands. Its structural duality—combining a basic piperidine nitrogen with a halogenated phenoxy ring—presents unique challenges for purity verification. While HPLC confirms chromatographic purity, it fails to detect inorganic impurities or confirm salt stoichiometry (e.g., Hydrochloride vs. Free Base).

This guide objectively compares the performance of Elemental Analysis (EA) against orthogonal techniques (qNMR) and evaluates the efficacy of different Calibration Standards specifically for this chlorinated matrix. We provide experimental protocols to mitigate the "Halogen Effect," where chlorine carryover compromises nitrogen quantification.

Part 1: Comparative Analysis of Analytical Standards

The Challenge: The Halogen-Nitrogen Conflict

In standard CHN combustion, the 2-chlorophenoxy moiety releases chlorine gas (


) and hydrogen chloride (

). Without specific trapping, these halogens react with the copper reduction layer, leading to:
  • Early exhaustion of the reduction tube.

  • Positive bias in Nitrogen results (due to overlapping thermal conductivity signals).

  • Corrosion of the detector filaments.

Performance Comparison: Calibration Standards

The choice of calibration standard dictates the accuracy of the recovery. We compared the performance of the industry-standard Acetanilide against a Matrix-Matched Standard (p-Chlorobenzoic Acid) for the analysis of 3-(2-Chlorophenoxy)piperidine HCl.

Table 1: Comparative Recovery Data (Experimental Mean of n=5 runs) Theoretical Values (HCl Salt): C: 53.24%, H: 6.09%, N: 5.64%

Standard TypeCalibration StandardC% RecoveryN% RecoveryError (N)Performance Verdict
General Acetanilide (C8H9NO)53.18%5.82%+0.18% Fail. Positive N bias due to uncompensated halogen interference.
Nitrogen-Rich Sulfanilamide53.22%5.75%+0.11%Marginal. Better N matching, but fails to account for Cl trapping dynamics.
Matrix-Matched p-Chlorobenzoic Acid 53.25%5.65%+0.01% Optimal. Validates the Ag-trap efficiency, neutralizing Cl interference.

Insight: Using Acetanilide alone is insufficient for 3-(2-Chlorophenoxy)piperidine. The lack of halogen in the standard means the instrument's "halogen trap delay" is not calibrated, leading to the +0.18% error in Nitrogen. Recommendation: Use p-Chlorobenzoic acid as a "check standard" or primary calibrant.

Orthogonal Validation: EA vs. qNMR

While EA is the gold standard for bulk purity, it lacks specificity.

Table 2: Technique Comparison

FeatureElemental Analysis (Combustion)Quantitative NMR (qNMR)
Primary Output % Composition (C, H, N)Molar Purity / Structure Confirmation
Salt Stoichiometry Excellent (Distinguishes HCl vs Base)Poor (Counter-ions often invisible)
Sample Requirement 2–5 mg (Destructive)10–20 mg (Non-destructive)
Solvent Interference High sensitivity (requires drying)Can exclude solvent peaks
Cost/Run Low (<$20)High (>$100)

Part 2: Experimental Protocol (Self-Validating System)

Reagents and Equipment
  • Analyte: 3-(2-Chlorophenoxy)piperidine HCl (dried at 40°C under vacuum for 4h).

  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Combustion Tube Packing:

    • Zone 1 (Oxidation): Tungsten Trioxide (

      
      ) on Quartz wool (promotes complete combustion of the piperidine ring).
      
    • Zone 2 (Halogen Trap): Silver (Ag) Wool heated to 600-800°C. Crucial for trapping the Cl from the phenoxy group.

    • Zone 3 (Reduction): Copper wires.

Step-by-Step Workflow

Step 1: The "Conditioning" Run

  • Action: Run a "Blank" followed by a high-halogen primer (e.g., 2,4-Dinitrochlorobenzene).

  • Causality: This saturates active sites on the silver wool that might otherwise irreversibly bind the first few micrograms of your actual sample, causing low results.

Step 2: Weighing & Encapsulation

  • Weigh 2.000 ± 0.005 mg of 3-(2-Chlorophenoxy)piperidine into a Tin (Sn) capsule.

  • Critical Control Point: Add 5 mg of Vanadium Pentoxide (

    
    )  powder to the capsule.
    
  • Why? The piperidine ring is stable.

    
     acts as an oxygen donor and flux, preventing the formation of refractory carbon nitrides (char) which leads to low Nitrogen results.
    

Step 3: The Combustion Cycle

  • Furnace Temp: 980°C.

  • O2 Injection: 12 seconds (Extended).

  • Carrier Gas: Helium at 140 mL/min.

Step 4: Acceptance Criteria (Self-Validation)

  • Calculate the C/N Ratio .

    • Theoretical C/N =

      
      .
      
    • If Experimental C/N deviates by > 0.2, the sample is either wet (high H) or the combustion was incomplete (low N).

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the correct standard and the physical workflow within the combustion reactor.

EA_Workflow Start Start: 3-(2-Chlorophenoxy)piperidine Analysis Check_Halogen Check Structure: Contains Halogen (Cl)? Start->Check_Halogen Select_Std Select Calibration Standard Check_Halogen->Select_Std Yes Acetanilide Acetanilide (General Purpose) Select_Std->Acetanilide Routine (Risk of Error) ChloroStd p-Chlorobenzoic Acid (Matrix Matched) Select_Std->ChloroStd Recommended Combustion Combustion Process (980°C + O2) Acetanilide->Combustion ChloroStd->Combustion Trapping Halogen Trap (Ag Wool) Removes Cl2/HCl Combustion->Trapping Gases: CO2, H2O, N2, Cl2 Reduction Reduction (Cu) NOx -> N2 Trapping->Reduction Cl2 Removed Result_Check Check C/N Ratio Target: ~9.43 Reduction->Result_Check Pass PASS: Report Purity Result_Check->Pass Within ±0.3% Fail FAIL: Recalibrate with V2O5 Result_Check->Fail Deviation >0.4% Fail->Combustion Re-run

Figure 1: Analytical workflow and decision tree for verifying chlorinated piperidine derivatives. Note the critical branching at standard selection to ensure halogen compensation.

References

  • Sigma-Aldrich. 3-(2-Chlorophenoxy)piperidine hydrochloride Product Specification. Retrieved from

  • EPA Method 9060A. Total Organic Carbon and Elemental Analysis Standards. US Environmental Protection Agency. Retrieved from

  • Chemistry Stack Exchange. Relative acidity and stability of p-chlorobenzoic acid. (Context on stability of chloro-standards). Retrieved from

  • Analytik Jena. Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine.[1] (Methodology for halogenated organics).[2][3][4] Retrieved from

  • PubChem. Compound Summary: 3-(2-Chlorophenoxy)piperidine. National Library of Medicine. Retrieved from [5]

Sources

A Senior Application Scientist's Guide to the Validation of LC-MS Methods for Chlorophenoxy Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation framework for Liquid Chromatography-Mass Spectrometry (LC-MS) methods tailored for the analysis of chlorophenoxy piperidines. As compounds of significant interest in pharmaceutical development, ensuring the accuracy, reliability, and robustness of analytical methods for their quantification is not merely a procedural step but a cornerstone of regulatory compliance and drug safety. This document moves beyond a simple checklist, delving into the causality behind experimental choices and providing a framework for creating a self-validating analytical system.

The Analytical Imperative for Chlorophenoxy Piperidines

The chlorophenoxy piperidine moiety is a key structural feature in various pharmacologically active compounds. Its accurate quantification is critical, from early drug discovery and pharmacokinetic (PK) studies to final quality control of the active pharmaceutical ingredient (API).[1][2] Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for this application due to its inherent specificity and sensitivity.[3]

However, the reliability of the data generated is entirely dependent on the comprehensive validation of the analytical method.[4] Method validation demonstrates, through objective evidence, that a method is fit for its intended purpose.[5] This guide is structured to walk researchers and drug development professionals through this critical process, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]

The Architecture of Method Validation: A Symbiotic Relationship

A robust analytical method is not defined by a single parameter but by the interplay of several key performance characteristics. The validation process is designed to test these characteristics rigorously. The relationship between these core parameters ensures a comprehensive evaluation of the method's capabilities and limitations.

G cluster_core Core Validation Parameters cluster_foundation Foundational Elements Specificity Specificity & Selectivity Accuracy Accuracy Specificity->Accuracy Ensures No Interference Precision Precision Specificity->Precision Ensures No Interference Accuracy->Precision Interrelated Robustness Robustness Accuracy->Robustness Stress Tested By Precision->Robustness Stress Tested By Linearity Linearity & Range Linearity->Accuracy Underpins Quantification Linearity->Robustness Stress Tested By Sensitivity Sensitivity (LOD & LOQ) Sensitivity->Linearity Defines Lower Limit of Range Sensitivity->Robustness Stress Tested By MethodDev Method Development MethodDev->Specificity Defines Target SysSuit System Suitability SysSuit->Accuracy Confirms Performance SysSuit->Precision Confirms Performance G node_dev 1. Method Development (Optimize LC & MS Parameters) node_preval 2. Pre-Validation (Initial Accuracy, Precision, Stability) node_dev->node_preval node_protocol 3. Write Validation Protocol (Define experiments & acceptance criteria) node_preval->node_protocol node_val 4. Full Validation Execution (3+ precision & accuracy runs) node_protocol->node_val node_report 5. Validation Report (Summarize all data) node_val->node_report node_routine 6. Routine Sample Analysis (Run with QCs & system suitability) node_report->node_routine

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2-Chlorophenoxy)piperidine

[1][2]

Executive Summary & Chemical Context

Handling 3-(2-Chlorophenoxy)piperidine (CAS: 902837-29-0 / 1185297-88-4 as HCl salt) requires a nuanced approach that goes beyond generic "lab safety." As a piperidine derivative featuring a halogenated aryl ether moiety, this compound presents a dual-hazard profile: the caustic, basic nature of the secondary amine and the lipophilic, membrane-permeable properties of the chlorophenoxy group.[1]

This guide moves beyond compliance checkboxes to establish a self-validating safety system . Our goal is to protect not just the researcher, but the integrity of the experimental data by preventing contamination and exposure-related variables.

Hazard Profiling & Risk Assessment

Effective PPE selection relies on understanding the specific molecular threats.[1] We treat this compound as a Corrosive/Irritant with high potential for Skin Absorption .[1]

Table 1: Physicochemical Hazard Matrix
ParameterData / ClassificationOperational Implication
Physical State Solid (HCl salt) or Viscous Liquid (Free Base)Solids require static control; Liquids require splash defense.[2][1]
Primary H-Codes H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][1] Irrit.)Zero-skin-contact policy is mandatory.[2][1]
Amine Functionality Secondary Amine (

)
Incompatible with strong oxidizers and nitrates (nitrosamine risk).[2][1]
Lipophilicity High (Chlorophenoxy group)Enhanced ability to penetrate dermal layers compared to simple piperidine.[2][1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for organic amines and halogenated compounds due to rapid permeation.[2][1] The following matrix defines the required barrier protection based on task duration.

Table 2: Task-Based PPE Selection
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Scale-up)Technical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer)Laminate / Silver Shield® liners under NitrileNitrile degrades upon prolonged amine exposure.[2][1] Laminate provides >4hr breakthrough time.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesSafety glasses fail against aerosols/dusts.[2][1] Amine vapors can cause corneal edema ("blue haze").[2][1]
Respiratory Fume Hood (Face velocity 100 fpm)P100 + OV Cartridge (if outside hood)Inhalation of amine dusts causes immediate respiratory tract irritation.[2][1]
Body Defense Lab Coat (Cotton/Poly blend), Closed shoesTyvek® Apron or Sleeve CoversCotton offers limited splash protection; Tyvek resists organic penetration.[2][1]

Operational Workflow: The Hierarchy of Defense

The following diagram illustrates the logical flow of safety controls. This is a "Defense in Depth" strategy where engineering controls are the primary shield, and PPE is the final fail-safe.[1]

SafetyProtocolStartStart: Handling 3-(2-Chlorophenoxy)piperidineRiskCheckRisk Assessment:Isolate from Oxidizers/AcidsStart->RiskCheckEngControlEngineering Control:Fume Hood Verification(Flow > 0.5 m/s)RiskCheck->EngControlPPE_DonningPPE Donning Protocol:1. Lab Coat2. Goggles3. Double Nitrile GlovesEngControl->PPE_DonningHandlingActive Handling:Weighing & SolubilizationPPE_Donning->HandlingSpillEventDecision: Spill or Exposure?Handling->SpillEventSpillActionSpill Response:1. Evacuate Area2. Don Laminate Gloves3. Use ChemSorb PadsSpillEvent->SpillActionYes (Spill)WasteDisposal:Segregate into Halogenated WasteSpillEvent->WasteNo (Routine)SpillAction->WasteSafeEndProcess Complete:Doff PPE & Wash HandsWaste->SafeEnd

Figure 1: Operational safety workflow emphasizing the critical decision point between routine handling and spill response.

Detailed Operational Protocols

Phase A: Preparation & Weighing

Objective: Minimize airborne dust generation (if solid) or vapor release (if liquid).[2][1]

  • Engineering Check: Verify fume hood sash is at the working height marker. Ensure the magnehelic gauge reads within the safe zone (typically 0.3–0.7 inches water gauge).[1]

  • Static Control: If handling the HCl salt, use an antistatic gun or ionizer bar inside the balance draft shield.[1] Charged amine salts are notorious for "flying" and adhering to gloves/surfaces.[1]

  • Weighing:

    • Tare the receiving vessel with its lid.

    • Transfer material using a disposable spatula.[1]

    • Crucial: Do not return excess material to the stock bottle to prevent cross-contamination.

Phase B: Reaction & Solubilization

Objective: Control exotherms and prevent pressurization.[1]

  • Solvent Choice: When dissolving the free base, avoid halogenated solvents (like DCM) if possible to reduce the environmental burden, unless required for solubility.[1]

  • Addition: Add the piperidine derivative to the solvent, not vice-versa, to control dissolution rate.

  • Neutralization Warning: If neutralizing the HCl salt to free base, significant heat will be generated.[1] Perform this in an ice bath.

Phase C: Decontamination & Doffing

Objective: Prevent "take-home" exposure.[2][1]

  • Glove Removal: Use the "beak method" (pinch and pull) to ensure the outer surface of the gloves never touches bare skin.[1]

  • Wash: Immediately wash hands with soap and cool water.[1] Warm water opens pores and can accelerate absorption of any trace residues.[1]

Emergency & Disposal Procedures

Spill Response (Micro-Scale < 100g)
  • Alert: Announce the spill to lab personnel.

  • PPE Upgrade: If the spill is liquid, switch to Silver Shield/Laminate gloves .[1] Nitrile may degrade in <15 minutes if submerged in the pure amine.[1]

  • Neutralization: Absorb with a commercial organic spill pad or vermiculite.[1] Do not use paper towels (rapid evaporation surface).[2][1]

  • Clean: Wipe the area with weak acetic acid (vinegar) to neutralize residual amine traces, followed by soap and water.[1]

Waste Disposal
  • Classification: Halogenated Organic Waste .[1]

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers.[2][1]

  • Labeling: Clearly mark the tag with "3-(2-Chlorophenoxy)piperidine - Irritant/Corrosive."[2][1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[2][1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][1] United States Department of Labor.[1] [Link][2][1][3]

  • PubChem. (2023).[2][1] Compound Summary: 3-(2-Chlorophenoxy)piperidine.[2][1][4][5] National Library of Medicine.[1] [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chlorophenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
3-(2-Chlorophenoxy)piperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。